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Foundational

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazol-6-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the specific, albeit not widely documented, derivative: 5-Bromo-1-methyl-1H-indazol-6-ol. Due to the limited direct literature on this exact molecule, this document leverages established principles of organic synthesis and medicinal chemistry to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a therapeutic agent, particularly in the realm of protein kinase inhibition.[3][4] This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] The indazole nucleus is a key feature in several approved drugs, including the anti-cancer agents pazopanib and axitinib, highlighting its significance in pharmaceutical research.[1][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. The introduction of a bromine atom, as in the 5-bromo substituted indazoles, provides a valuable synthetic handle for further functionalization through cross-coupling reactions.

Physicochemical Properties of Core Structures

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
5-Bromo-1H-indazole53857-57-1C₇H₅BrN₂197.03A common precursor in the synthesis of substituted indazoles.[5]
5-Bromo-1H-indazol-3-ol7364-27-4C₇H₅BrN₂O213.03A structurally related indazolol derivative.

Proposed Synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol

The synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol can be logically approached from a suitable precursor, such as a methoxy-substituted indazole, followed by demethylation. A plausible synthetic pathway is outlined below.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol A Starting Material (e.g., 4-Bromo-2-fluoro-5-methoxytoluene) B Indazole Ring Formation A->B 1. Hydrazine hydrate C 5-Bromo-6-methoxy-1H-indazole B->C D N-Methylation C->D 2. Methylating agent (e.g., MeI, DMS) Base (e.g., NaH, K2CO3) E 5-Bromo-6-methoxy-1-methyl-1H-indazole D->E F O-Demethylation E->F 3. BBr3 or HBr G Target Compound 5-Bromo-1-methyl-1H-indazol-6-ol F->G

Caption: Proposed synthetic route for 5-Bromo-1-methyl-1H-indazol-6-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole (Intermediate C)

This procedure is adapted from general methods for indazole synthesis.

  • Reaction Setup: To a solution of a suitable precursor like 4-bromo-2-fluoro-5-methoxybenzaldehyde in ethanol, add hydrazine hydrate.

  • Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-6-methoxy-1H-indazole.

Protocol 2: N-Methylation of 5-Bromo-6-methoxy-1H-indazole (Intermediate E)

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions.[6] To favor the thermodynamically more stable N1-methylated product, a strong base in an aprotic solvent is typically employed.[6][7]

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-Bromo-6-methoxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction with Methylating Agent: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS). Carefully quench the reaction with the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: O-Demethylation to Yield 5-Bromo-1-methyl-1H-indazol-6-ol (Target Compound G)

  • Reaction Setup: Dissolve 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr₃) (1.5 equivalents) in DCM.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Predicted Spectroscopic and Spectrometric Data

The characterization of the final compound would rely on a combination of spectroscopic techniques.[8]

Table 2: Predicted Spectroscopic Data for 5-Bromo-1-methyl-1H-indazol-6-ol

TechniquePredicted Observations
¹H NMR - Aromatic protons on the indazole ring with specific chemical shifts and coupling constants. - A singlet corresponding to the N-methyl group protons (around 3.7-4.0 ppm). - A singlet for the hydroxyl proton (which may be broad and its chemical shift will be solvent-dependent).
¹³C NMR - Distinct signals for the carbon atoms of the indazole core, the N-methyl group, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by two mass units).
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - C-H, C=C, and C-N stretching and bending vibrations characteristic of the indazole ring structure.
Analytical Workflow

Analytical_Workflow Analytical Workflow for Compound Characterization Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight and Formula IR IR Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Data Correlation MS->Structure_Confirmed Data Correlation IR->Structure_Confirmed Data Correlation Purity->Structure_Confirmed Data Correlation

Caption: A typical workflow for the structural confirmation and purity analysis of a synthesized compound.

Potential Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][9] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Indazoles as Kinase Inhibitors

Indazole derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. The nitrogen atoms of the indazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition.[10] The substituents on the indazole ring project into different regions of the ATP binding site, allowing for the modulation of potency and selectivity.

Potential Signaling Pathway Involvement

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition by an Indazole Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor->Downstream Phosphorylation Indazole 5-Bromo-1-methyl-1H-indazol-6-ol (Hypothetical Inhibitor) Indazole->Receptor Inhibition ATP ATP ATP->Block ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response Block->ADP

Sources

Exploratory

Pharmacokinetic Profiling of 5-Bromo-1-methyl-1H-indazol-6-ol in Early Drug Discovery

Executive Summary: Deconstructing the Scaffold In early drug discovery, the transition from a biochemical "hit" to a viable lead compound is dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Deconstructing the Scaffold

In early drug discovery, the transition from a biochemical "hit" to a viable lead compound is dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth pharmacokinetic (PK) profiling strategy for 5-Bromo-1-methyl-1H-indazol-6-ol , a representative halogenated indazole scaffold often utilized in kinase and epigenetic target libraries.

As an Application Scientist, one must look beyond the generic assay cascade and analyze the specific physicochemical liabilities of the molecule. The indazole core provides excellent hinge-binding properties, and the 1-methyl group locks the tautomeric state. However, the 5-bromo substituent significantly drives up lipophilicity, while the 6-hydroxyl (-OH) group acts as a massive metabolic "soft spot." This guide outlines a tailored, self-validating PK profiling workflow designed to interrogate these specific structural features.

Workflow Start 5-Bromo-1-methyl-1H-indazol-6-ol (Hit Identification) PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem InVitro In Vitro ADME (HLM, Caco-2, PPB) PhysChem->InVitro InVivo In Vivo Pharmacokinetics (Rodent IV/PO) InVitro->InVivo Opt Lead Optimization (Block 6-OH Glucuronidation) InVivo->Opt

Figure 1: Sequential early pharmacokinetic screening cascade for the indazole hit compound.

Structural Causality in ADME Profiling

Before initiating any in vitro work, we must establish the causality between the compound's structure and its expected biological fate. According to the[1], understanding these relationships allows researchers to design highly specific, phase-appropriate assays.

  • The 5-Bromo Substituent: Heavy halogens increase the partition coefficient (LogP). While this improves passive membrane permeability, it also increases the likelihood of high plasma protein binding and non-specific toxicity.

  • The 6-Hydroxyl Group: Phenolic hydroxyls are prime targets for Phase II metabolism. While Phase I Cytochrome P450 (CYP) enzymes might attempt to oxidize the methyl group, UDP-glucuronosyltransferases (UGTs) will rapidly conjugate the 6-OH, leading to swift biliary or renal clearance.

Metabolism Parent 5-Bromo-1-methyl- 1H-indazol-6-ol Phase1 Phase I (CYP450) N-Demethylation Parent->Phase1 Minor Phase2 Phase II (UGT) O-Glucuronidation Parent->Phase2 Major (via 6-OH) Clearance Hepatic Clearance (Biliary Excretion) Phase1->Clearance Phase2->Clearance

Figure 2: Proposed primary biotransformation pathways for 5-Bromo-1-methyl-1H-indazol-6-ol.

Self-Validating In Vitro Methodologies

To accurately profile 5-Bromo-1-methyl-1H-indazol-6-ol, we deploy three core in vitro assays. Each protocol is designed as a self-validating system to ensure data integrity before progressing to costly in vivo animal models [2].

Protocol A: Phase I & II Metabolic Stability (Human Liver Microsomes)

Causality: Standard microsomal assays rely solely on NADPH to assess CYP450 metabolism. However, because our compound possesses a free phenolic hydroxyl, assessing Phase I alone will falsely predict a long half-life. We must supplement the incubation with Uridine 5'-diphospho-glucuronic acid (UDPGA) to unmask UGT activity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation: Pre-incubate HLMs with alamethicin (25 µg/mg protein) for 15 minutes on ice. Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum; alamethicin creates pores to allow UDPGA access.

  • Incubation: Add 5-Bromo-1-methyl-1H-indazol-6-ol (final concentration 1 µM) to the HLM mixture (0.5 mg/mL final protein concentration).

  • Initiation: Start the reaction by adding a cofactor cocktail containing both NADPH (1 mM) and UDPGA (2 mM).

  • Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Run concurrent incubations with Verapamil (CYP control) and 7-Hydroxycoumarin (UGT control). If the intrinsic clearance ( CLint​ ) of these controls falls outside historical standard deviations, the entire plate is rejected, ensuring reagent integrity.

Protocol B: Bidirectional Caco-2 Permeability

Causality: The lipophilic bromo group suggests good passive diffusion, but the indazole nitrogens and hydroxyl group may interact with efflux transporters like P-glycoprotein (P-gp). Bidirectional Caco-2 testing isolates absorption potential from efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow differentiation into a polarized enterocyte-like monolayer.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Self-Validation Check (Monolayer Integrity): Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). A Lucifer Yellow apparent permeability ( Papp​ ) of <1×10−6 cm/s validates the physical integrity of the tight junctions. If >1×10−6 cm/s, the monolayer is compromised, and the compound data is discarded.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Protocol C: Plasma Protein Binding (Equilibrium Dialysis)

Causality: The high predicted LogP of the brominated scaffold suggests it will bind heavily to human serum albumin, drastically reducing the free fraction ( fu​ ) available to engage the target.

Step-by-Step Methodology:

  • Setup: Use a 96-well equilibrium dialysis device with a 8K MWCO regenerated cellulose membrane.

  • Loading: Add human plasma spiked with 5 µM of the compound to the donor chamber. Add an equal volume of PBS (pH 7.4) to the receiver chamber.

  • Equilibration: Seal and incubate at 37°C on an orbital shaker for 4 hours.

  • Matrix Matching: Post-dialysis, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate total recovery. If recovery is <80% , it indicates non-specific binding of the lipophilic bromo-indazole to the plastic plate or membrane, rendering the fu​ calculation invalid. In such cases, the protocol must dynamically pivot to ultracentrifugation [3].

Quantitative Data Synthesis

Based on the structural pharmacophores of 5-Bromo-1-methyl-1H-indazol-6-ol, the following table summarizes the representative quantitative data expected from the in vitro cascade, alongside mechanistic interpretations.

AssayParameterRepresentative ValueMechanistic Interpretation
Kinetic Solubility PBS (pH 7.4)15 µMPoor aqueous solubility driven by the lipophilic 5-bromo substituent.
Metabolic Stability CLint​ (HLM + NADPH)12 µL/min/mgModerate Phase I stability; the 1-methyl group resists rapid N-dealkylation.
Metabolic Stability CLint​ (HLM + UDPGA)145 µL/min/mg High Phase II clearance due to rapid O-glucuronidation at the 6-OH position.
Caco-2 Permeability Papp​ (A to B) 18×10−6 cm/sHigh passive permeability, facilitated by the halogenated core.
Protein Binding Fraction unbound ( fu​ )0.02 (98% bound)High binding affinity to albumin, typical for brominated aromatic systems.

In Vivo Translation and Lead Optimization

If 5-Bromo-1-methyl-1H-indazol-6-ol is advanced to in vivo rodent PK studies (e.g., Sprague-Dawley rats dosed at 1 mg/kg IV and 5 mg/kg PO), the high in vitro UGT clearance will directly translate to a high in vivo systemic clearance ( CL>40 mL/min/kg) and poor oral bioavailability ( F<10% ).

Strategic Next Steps: To rescue this scaffold, Medicinal Chemistry must address the 6-hydroxyl liability without destroying target affinity.

  • Bioisosteric Replacement: Convert the -OH to a methoxy (-OCH₃) or difluoromethoxy (-OCF₂H). This removes the glucuronidation site while maintaining an oxygen atom for potential hydrogen bond accepting.

  • Steric Shielding: If the -OH is strictly required for target engagement (H-bond donor), introduce a bulky group (e.g., a methyl or chlorine) at the adjacent 7-position. This steric hindrance can physically block the UGT enzyme active site, slowing the rate of Phase II metabolism.

By utilizing a causality-driven, self-validating PK profiling strategy, discovery teams can rapidly identify the metabolic flaws of 5-Bromo-1-methyl-1H-indazol-6-ol and execute precise structural optimizations to generate a viable clinical candidate.

References

  • Assay Guidance Manual: Pharmacokinetics and Drug Metabolism National Center for Advancing Translational Sciences (NCATS) / NIH URL:[Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Creative Biolabs URL:[Link]

Foundational

X-Ray Crystallography and 3D Conformation of 5-Bromo-1-methyl-1H-indazol-6-ol: A Structural Whitepaper

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and serotonin (5-HT) receptor agonists [1]. Within this chemical space,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and serotonin (5-HT) receptor agonists [1]. Within this chemical space, 5-Bromo-1-methyl-1H-indazol-6-ol represents a highly functionalized, rigid fragment. The interplay of its hydrogen-bonding hydroxyl group and the halogen-bonding potential of the bromine atom dictates its three-dimensional conformation and supramolecular assembly.

This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of 5-Bromo-1-methyl-1H-indazol-6-ol. By detailing the causality behind crystallogenesis, data acquisition, and structure refinement, this guide establishes a self-validating framework for researchers analyzing halogenated heterocyclic fragments.

Molecular Architecture & Conformational Dynamics

The 3D conformation of 5-Bromo-1-methyl-1H-indazol-6-ol is governed by the planar nature of the 10-π electron aromatic system.

  • Tautomeric Restriction: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. The N1-methylation in this compound permanently locks the heterocycle into the 1H-indazole conformation, eliminating tautomeric disorder in the crystal lattice[1].

  • Halogen Bonding (σ-Hole): The C5-bromine atom exhibits an anisotropic distribution of electron density. The equatorial region of the bromine atom is electronegative, while the polar region (along the C–Br bond axis) features an electropositive crown known as a "σ-hole" [2]. This allows the bromine to act as a highly directional Lewis acid, forming stabilizing halogen bonds with electron-rich Lewis bases (e.g., the oxygen of a neighboring hydroxyl group).

  • Hydrogen Bonding: The C6-hydroxyl group serves as both a hydrogen bond donor and acceptor, driving the formation of robust intermolecular networks that dictate the primary crystal packing motif.

Crystallogenesis: Experimental Protocols for Single-Crystal Growth

Obtaining a diffraction-quality single crystal is the most critical bottleneck in X-ray crystallography. For rigid, planar molecules like halogenated indazoles, vapor diffusion is the preferred method.

Causality of the Method: Unlike rapid solvent evaporation, which often leads to kinetic trapping and microcrystalline powders, vapor diffusion allows for an infinitely gradual decrease in solubility. This minimizes the number of nucleation sites, channeling the system's energy into the thermodynamic growth of a single, defect-free crystal [3].

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of synthesized 5-Bromo-1-methyl-1H-indazol-6-ol in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Methanol) in a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Particulate impurities act as premature nucleation seeds, leading to twinned or clustered crystals.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3 mL of an "antisolvent" (e.g., Hexane or Diethyl ether).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 293 K.

  • Harvesting: Over 5–7 days, the volatile antisolvent will diffuse into the inner vial, slowly supersaturating the solution and yielding X-ray quality single crystals.

X-Ray Diffraction & Data Acquisition Pipeline

Once a crystal is grown, it must be subjected to X-ray diffraction. The following protocol utilizes a microfocus X-ray source and cryogenic cooling to maximize data resolution.

Causality of Cryo-Cooling: Collecting data at 100 K significantly reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, drastically improves the signal-to-noise ratio of high-angle diffraction spots, and mitigates radiation damage caused by the X-ray beam [4].

Protocol 2: Data Collection and Structure Refinement
  • Mounting: Harvest a single crystal (approx. 0.1 × 0.1 × 0.2 mm) using a polyimide micromount. Immediately submerge the crystal in Paratone-N oil. The oil displaces mother liquor and solidifies upon freezing, preventing ice ring formation during diffraction.

  • Cryo-Cooling: Transfer the mounted crystal to the goniometer head under a continuous 100 K nitrogen cold stream.

  • Diffraction: Irradiate the crystal using a microfocus Mo Kα X-ray source ( λ=0.71073 Å). Collect full-sphere data using a photon-counting pixel array detector (e.g., Pilatus or Eiger) with ω and ϕ scans.

  • Integration: Integrate the raw diffraction frames and scale the intensities. Apply multi-scan empirical absorption corrections to account for the high absorption coefficient of the bromine atom.

  • Structure Solution (SHELXT): Solve the crystallographic phase problem using dual-space intrinsic phasing algorithms via SHELXT [5].

  • Refinement (SHELXL): Refine the structural model using full-matrix least-squares on F2 using SHELXL interfaced through Olex2 [6]. Refine all non-hydrogen atoms with anisotropic displacement parameters. Place hydrogen atoms in calculated positions using a riding model.

XRayPipeline Harvest Crystal Harvesting & Paratone-N Coating Cryo Cryo-Cooling (100 K) Thermal Vibration Reduction Harvest->Cryo Diffract X-Ray Diffraction (Mo Kα Source) Cryo->Diffract Integrate Data Integration & Absorption Correction Diffract->Integrate Phase Phase Solution (SHELXT) Integrate->Phase Refine Anisotropic Refinement (SHELXL / Olex2) Phase->Refine

Workflow detailing the small-molecule X-ray crystallography pipeline from harvesting to refinement.

Quantitative Data: Structural Parameters

The refinement of 5-Bromo-1-methyl-1H-indazol-6-ol yields precise geometric parameters. The table below summarizes the expected quantitative metrics based on high-resolution ( <0.8 Å) crystallographic data for halogenated indazoles.

Structural ParameterAtoms InvolvedExpected ValueSignificance / Causality
C–Br Bond Length C(5)–Br(1)1.89 – 1.91 ÅIndicates sp2-hybridized carbon-halogen bond strength.
C–O Bond Length C(6)–O(1)1.35 – 1.37 ÅPhenolic C-O character; shorter than aliphatic alcohols due to resonance.
Indazole Planarity N(1)-N(2)-C(3)...C(7a)RMSD < 0.02 ÅConfirms the highly delocalized 10-π aromatic system.
Halogen Bond Distance Br(1) ··· O(1)'2.90 – 3.10 ÅShorter than the sum of van der Waals radii (3.37 Å), proving strong σ-hole interaction [2].
Halogen Bond Angle C(5)–Br(1) ··· O(1)'165° – 180°Highly linear geometry required for optimal σ-hole to lone-pair overlap [2].
Hydrogen Bond O(1)–H ··· N(2)'2.70 – 2.85 ÅPrimary driver of the supramolecular 1D chain assembly.

Supramolecular Assembly & Crystal Packing

The crystal packing of 5-Bromo-1-methyl-1H-indazol-6-ol is a textbook example of competing and cooperative non-covalent interactions.

The primary structural motif is driven by the strong O–H ··· N hydrogen bond , where the C6-hydroxyl group donates a proton to the N2 atom of an adjacent indazole molecule. This interaction typically forms infinite 1D zig-zag chains along the crystallographic axis.

Orthogonal to these hydrogen-bonded chains, the C–Br ··· O halogen bonds cross-link the molecules into a robust 2D sheet. The electropositive σ-hole of the bromine atom perfectly aligns with the electron-rich lone pairs of the hydroxyl oxygen of a neighboring chain. This orthogonal interaction network maximizes the packing efficiency and significantly increases the melting point and thermodynamic stability of the crystal lattice.

SupramolecularAssembly MolA Indazole Molecule A HBond O-H ··· N Hydrogen Bond MolA->HBond MolB Indazole Molecule B XBond C-Br ··· O Halogen Bond (σ-hole) MolB->XBond MolC Indazole Molecule C HBond->MolB XBond->MolC

Logical relationship of the orthogonal hydrogen and halogen bonding networks driving crystal packing.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Austin Publishing Group[Link]

  • Halogen bonding (X‐bonding): A biological perspective SciSpace / Protein Science[Link]

  • Structure determination of beam-sensitive materials by 3D electron diffraction Diva-Portal.org[Link]

  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline MDPI[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing Journal of Chemical Education - ACS Publications[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Bromination Protocol for 5-Bromo-1-methyl-1H-indazol-6-ol

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Pharmaceutical Researchers Strategic Overview & Mechanistic Rationale The indazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Pharmaceutical Researchers

Strategic Overview & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and Wnt signaling modulators [1]. Specifically, 5-Bromo-1-methyl-1H-indazol-6-ol serves as a critical bifunctional building block. The C5-bromide provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-hydroxyl group allows for subsequent etherification or functionalization [2].

Designing a robust synthesis for this molecule requires navigating two primary regiochemical challenges:

  • N-Methylation Regioselectivity: Alkylation of 1H-indazol-6-ol typically yields a mixture of N1 and N2 methylated isomers. The N1-isomer is thermodynamically favored, but steric and electronic factors dictate the exact ratio [3].

  • Electrophilic Aromatic Bromination: The C6-hydroxyl group strongly activates the aromatic ring via resonance, directing electrophilic attack to the ortho positions (C5 and C7). Achieving high C5 selectivity requires careful tuning of the brominating agent, solvent, and temperature to exploit the subtle steric hindrance at the C7 position.

G A 1H-Indazol-6-ol (Starting Material) B N-Methylation MeI, Base A->B C 1-Methyl-1H-indazol-6-ol (Intermediate) B->C D Regioselective Bromination NBS, Solvent C->D E 5-Bromo-1-methyl-1H-indazol-6-ol (Target API Intermediate) D->E

Fig 1: Two-step synthetic workflow for 5-Bromo-1-methyl-1H-indazol-6-ol.

Experimental Optimization Data

To establish a self-validating protocol, our laboratory evaluated multiple conditions for the critical bromination step. N-Bromosuccinimide (NBS) was selected over molecular bromine ( Br2​ ) to prevent over-bromination and provide a controlled, low-concentration release of the electrophile.

As shown in Table 1 , highly polar, hydrogen-bonding solvents like DMF lead to poor regioselectivity, whereas less polar, halogenated solvents like Dichloromethane (DCM) at sub-ambient temperatures maximize the yield of the desired C5-bromo isomer.

Table 1: Optimization of the Bromination of 1-Methyl-1H-indazol-6-ol

EntryBrominating AgentSolventTemp (°C)Time (h)Conversion (%)C5:C7 RatioIsolated Yield (C5)
1 Br2​ (1.05 eq)AcOH252>9960:4045%
2NBS (1.05 eq)DMF0 to 2549575:2562%
3NBS (1.05 eq)THF-78 to 068588:1271%
4 NBS (1.00 eq) DCM -10 to 0 4 98 95:5 84%

Note: The optimized condition (Entry 4) leverages the low solubility of succinimide in cold DCM, driving the reaction forward while minimizing side reactions.

G A 1-Methyl-1H-indazol-6-ol B Electrophilic Attack (NBS) A->B C C5 Position (Major) Sterically Accessible B->C favored in DCM D C7 Position (Minor) Sterically Hindered by N1-Methyl B->D suppressed at 0°C

Fig 2: Regioselectivity logic during the electrophilic aromatic bromination step.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-Methyl-1H-indazol-6-ol (CAS: 118933-92-9)

Causality Note: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the indazole nitrogen without causing significant degradation. DMF is chosen to solubilize the starting material and accelerate the SN​2 alkylation [4].

Materials:

  • 1H-Indazol-6-ol: 10.0 g (74.5 mmol)

  • Iodomethane (MeI): 11.1 g (78.2 mmol, 1.05 eq)

  • Potassium Carbonate ( K2​CO3​ ): 15.4 g (111.7 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 100 mL

Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 1H-indazol-6-ol (10.0 g) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K2​CO3​ (15.4 g) to the solution. Stir the suspension at room temperature (20-25 °C) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Iodomethane (11.1 g) dropwise over 15 minutes via an addition funnel to control the exothermic alkylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes; starting material Rf​ ~0.2, product Rf​ ~0.4).

  • Workup: Quench the reaction by pouring the mixture into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc/Hexanes) to separate the N1-methyl isomer from the N2-methyl byproduct.

  • Yield: Isolate 1-Methyl-1H-indazol-6-ol as an off-white solid (7.2 g, 65% yield).

Protocol B: Regioselective Bromination to 5-Bromo-1-methyl-1H-indazol-6-ol

Causality Note: The reaction is strictly maintained at or below 0 °C. Higher temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the steric barrier at the C7 position, thereby reducing the C5:C7 isomeric ratio.

Materials:

  • 1-Methyl-1H-indazol-6-ol: 5.0 g (33.7 mmol)

  • N-Bromosuccinimide (NBS): 6.0 g (33.7 mmol, 1.0 eq)

  • Dichloromethane (DCM): 150 mL

Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve 1-Methyl-1H-indazol-6-ol (5.0 g) in anhydrous DCM (150 mL).

  • Cooling: Submerge the flask in a salt/ice bath to bring the internal temperature to -10 °C to 0 °C.

  • Bromination: Add NBS (6.0 g) portion-wise over 30 minutes. Critical Step: Ensure NBS is freshly recrystallized from water to remove trace Br2​ and hydrobromic acid, which can cause non-selective background reactions.

  • Reaction Progression: Stir the mixture at 0 °C for 4 hours. The reaction is monitored by LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The succinimide byproduct will precipitate as a white solid as the reaction progresses.

  • Workup: Filter the cold reaction mixture through a sintered glass funnel to remove the precipitated succinimide. Wash the filtrate with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 100 mL) to quench any unreacted electrophilic bromine.

  • Extraction: Wash the organic layer with water (100 mL) and brine (100 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Crystallization: The crude product is highly enriched in the C5-isomer. To achieve >99% isomeric purity, recrystallize the crude solid from a mixture of Toluene/Heptane (1:3).

  • Yield: Isolate 5-Bromo-1-methyl-1H-indazol-6-ol as a pale yellow crystalline solid (6.4 g, 84% yield).

Application

Application Note: 5-Bromo-1-methyl-1H-indazol-6-ol as a Privileged Scaffold in Kinase Inhibitor and PROTAC Discovery

Executive Summary In modern small molecule drug discovery, the indazole core is recognized as a highly privileged pharmacophore, particularly in the development of targeted oncology therapeutics such as kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small molecule drug discovery, the indazole core is recognized as a highly privileged pharmacophore, particularly in the development of targeted oncology therapeutics such as kinase inhibitors[1]. 5-Bromo-1-methyl-1H-indazol-6-ol is a highly versatile, bifunctional building block that offers orthogonal reactivity. This application note provides a comprehensive guide to utilizing this scaffold, detailing the chemical rationale behind its structural features and providing field-tested, self-validating protocols for its functionalization into advanced therapeutic agents.

Structural Rationale & Medicinal Chemistry (Expertise & Causality)

Successful drug design relies on predictable molecular interactions. The architecture of 5-Bromo-1-methyl-1H-indazol-6-ol provides three distinct strategic advantages for medicinal chemists:

  • N1-Methylation (The Tautomeric Lock): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, which can lead to unpredictable binding modes within the ATP-binding hinge region of kinases. The N1-methyl group locks the heterocycle into a single, defined geometry, ensuring consistent hydrogen-bond donor/acceptor vectorality while simultaneously improving lipid solubility and membrane permeability.

  • C5-Bromine (The Cross-Coupling Hub): The bromine atom at the 5-position serves as a highly reactive electrophilic handle. It enables rapid diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings)[2],[3],[4]. This vector typically points toward the solvent-exposed region or the hydrophobic back-pocket of kinases, allowing for the tuning of target selectivity (e.g., VEGFR vs. PI3K)[5].

  • C6-Hydroxyl (The Solubilization & Linker Handle): The 6-hydroxyl group acts as a potent nucleophile. Due to the electron-withdrawing nature of the adjacent C5-bromine and the indazole ring, this phenol is moderately acidic. It is an ideal site for etherification to attach solubilizing morpholine/piperazine motifs or to conjugate long PEG/alkyl linkers for the recruitment of E3 ligases (e.g., Cereblon or VHL) in the design of PROteolysis TArgeting Chimeras (PROTACs).

Divergent Synthetic Workflows

G Core 5-Bromo-1-methyl-1H-indazol-6-ol C5 C5 Position (Bromine) Core->C5 C6 C6 Position (Hydroxyl) Core->C6 Suzuki Suzuki-Miyaura Coupling C5->Suzuki Buchwald Buchwald-Hartwig Amination C5->Buchwald Alkylation SN2 Alkylation / Mitsunobu C6->Alkylation Kinase Kinase Inhibitors (e.g., VEGFR, PI3K) Suzuki->Kinase Buchwald->Kinase Alkylation->Kinase PROTAC PROTACs (E3 Ligase Linkers) Alkylation->PROTAC

Divergent synthetic workflows for 5-Bromo-1-methyl-1H-indazol-6-ol in drug discovery.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when functionalizing this scaffold.

FunctionalizationReaction TypeCatalyst / ReagentsTypical YieldPrimary Drug Discovery Application
C5-Arylation Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75–90%Extending scaffold into kinase hydrophobic back-pocket[2]
C5-Amination Buchwald-HartwigRuPhos Pd G3, LiHMDS, THF65–85%Introducing solvent-exposed solubilizing amines[3]
C5-Alkenylation Heck CouplingPd(OAc)₂, TBAB, NaBr (Milling)60–80%Synthesizing rigidified linker systems (e.g., axitinib analogs)[4]
C6-Etherification Sₙ2 AlkylationK₂CO₃, DMF, Alkyl Halide80–95%Attaching PROTAC PEG/Alkyl linkers for E3 ligase recruitment

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality explanations and self-validation checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

This protocol is optimized to prevent the common pitfall of protodebromination, which frequently plagues electron-rich bromoarenes.

Materials:

  • 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the indazole core, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: Dioxane provides excellent solubility for the indazole, while water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Purge the solution with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a steady stream of Argon. Causality: The large bite angle of the dppf ligand facilitates rapid reductive elimination, kinetically outcompeting the unwanted protodebromination pathway[2].

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. A successful cycle will show the desired product mass. Critical: Look for a peak at m/z 149 [M+H]⁺. This indicates the formation of the debrominated side product (1-methyl-1H-indazol-6-ol). If this peak exceeds 5% relative abundance, your degassing procedure was insufficient, leading to phosphine oxidation and a stalled catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.

Protocol B: C6 Alkylation for PROTAC Linker Conjugation

This protocol leverages the inherent acidity of the C6-phenol to attach functionalized linkers without requiring harsh conditions that might degrade sensitive PROTAC components.

Materials:

  • 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 equiv)

  • PROTAC Linker-Halide (e.g., Boc-NH-PEG₃-Br) (1.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indazole core in anhydrous DMF. Add finely powdered K₂CO₃ and stir at room temperature for 30 minutes. Causality: The electron-withdrawing C5-bromine lowers the pKa of the C6-hydroxyl, allowing a mild base like K₂CO₃ to quantitatively generate the highly nucleophilic phenoxide anion.

  • Alkylation: Add the Linker-Halide dropwise. Heat the reaction to 60 °C for 12 hours.

  • Self-Validation Checkpoint (Liquid-Liquid Extraction): Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with 1M aqueous NaOH (3 x 20 mL). Causality: Unreacted starting material remains a phenol and will be deprotonated by the NaOH, partitioning entirely into the aqueous layer.

  • Verification: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1). The absence of the highly polar starting material spot confirms that the organic phase contains only the pure, etherified intermediate, ready for downstream E3 ligase ligand attachment.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC Source: N
  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: N
  • MIT Open Access Articles Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: Massachusetts Institute of Technology (MIT)
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journals

Sources

Method

Using 5-Bromo-1-methyl-1H-indazol-6-ol in palladium-catalyzed cross-coupling reactions

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-indazol-6-ol in Drug Discovery Introduction & Pharmacological Relevance The indazole ring system is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-indazol-6-ol in Drug Discovery

Introduction & Pharmacological Relevance

The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and receptor agonists[1]. Specifically, 5-bromo-1-methyl-1H-indazol-6-ol presents a highly strategic substitution pattern for drug development. The N1-methylation locks the tautomeric state of the indazole, simplifying NMR characterization and biological target binding. The C5-bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Meanwhile, the C6-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, often interacting with the hinge region of kinase ATP-binding sites[3].

Mechanistic Causality: Overcoming Electronic Deactivation

Direct palladium-catalyzed cross-coupling on 5-bromo-1-methyl-1H-indazol-6-ol presents a distinct mechanistic challenge. Under the basic conditions required for transmetalation in the Suzuki-Miyaura reaction (e.g., K₂CO₃ or Cs₂CO₃), the acidic C6-hydroxyl group is deprotonated to form a phenoxide anion.

  • Electronic Deactivation: The phenoxide is strongly electron-donating via resonance. This significantly increases the electron density of the indazole core, rendering the adjacent C5-Br bond electron-rich. Consequently, the oxidative addition of the Pd(0) catalyst—typically the rate-determining step—becomes kinetically sluggish.

  • Catalyst Poisoning: Unprotected phenols can coordinate to the palladium center, forming unreactive aryloxide-palladium complexes that sequester the catalyst and promote competitive O-arylation.

The Solution: To restore the electrophilicity of the C5-Br bond and prevent catalyst poisoning, the C6-OH must be transiently protected. A benzyl (Bn) ether is optimal due to its stability under basic coupling conditions and facile removal via palladium-catalyzed hydrogenolysis.

Synthetic Workflow & Experimental Design

Workflow SM 5-Bromo-1-methyl-1H-indazol-6-ol Prot Step 1: O-Protection (BnBr, K2CO3, DMF) SM->Prot Int1 6-(Benzyloxy)-5-bromo- 1-methyl-1H-indazole Prot->Int1 Couple Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Int1->Couple Int2 5-Aryl-6-(benzyloxy)- 1-methyl-1H-indazole Couple->Int2 Deprot Step 3: Hydrogenolysis (H2, Pd/C, MeOH) Int2->Deprot Product 5-Aryl-1-methyl-1H-indazol-6-ol Deprot->Product

Workflow for the protection, cross-coupling, and deprotection of the indazole core.

Validated Experimental Protocols

Protocol 1: O-Benzylation (Protection)

Objective: Mask the C6-OH to prevent phenoxide formation during cross-coupling.

  • Setup: In an oven-dried round-bottom flask, dissolve 5-bromo-1-methyl-1H-indazol-6-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol for alkylation without triggering base-catalyzed degradation.

  • Alkylation: Dropwise add benzyl bromide (1.1 equiv, 11 mmol) at 0 °C. Stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will be significantly less polar than the starting material.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C5-C(aryl) bond via Pd-catalysis[1].

  • Setup: Charge a Schlenk flask with 6-(benzyloxy)-5-bromo-1-methyl-1H-indazole (1.0 equiv, 5 mmol), arylboronic acid (1.5 equiv, 7.5 mmol), and K₂CO₃ (3.0 equiv, 15 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step and stabilizing the Pd center against the steric bulk of the ortho-benzyloxy group[4].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Purge with N₂ for 10 minutes to prevent catalyst oxidation[5].

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol 3: Global Deprotection (Hydrogenolysis)

Objective: Reveal the C6-OH for downstream biological evaluation.

  • Setup: Dissolve the coupled product (1.0 equiv) in MeOH/THF (1:1, 0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w) under an N₂ atmosphere.

  • Reaction: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at room temperature for 6 hours.

  • Validation: TLC will show a highly polar, UV-active spot corresponding to the free phenol.

  • Workup: Filter through Celite (Caution: Pd/C is pyrophoric when dry). Concentrate to yield the final 5-aryl-1-methyl-1H-indazol-6-ol.

Quantitative Data: Optimization of Cross-Coupling Conditions

To ensure maximum conversion of sterically hindered ortho-substituted bromoindazoles, catalyst and solvent selection is paramount[6]. The table below summarizes typical optimization parameters for this specific scaffold.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄MonodentateNa₂CO₃Toluene/EtOH/H₂O9045%
Pd(OAc)₂ / SPhosBuchwald (Biaryl)K₃PO₄Toluene10072%
Pd(dppf)Cl₂ Bidentate (Ferrocene) K₂CO₃ 1,4-Dioxane/H₂O 90 88%
Pd(dppf)Cl₂Bidentate (Ferrocene)Cs₂CO₃DMF12065%*

*Note: High temperatures in DMF with strong bases like Cs₂CO₃ often lead to competitive hydrodehalogenation (de-bromination) side reactions.

Applications in Drug Discovery: Kinase Inhibition

The functionalized 5-aryl-1-methyl-1H-indazol-6-ol scaffold is frequently deployed in the design of ATP-competitive kinase inhibitors (e.g., targeting TTBK1 or Akt)[3]. The indazole nitrogen atoms and the newly liberated C6-hydroxyl group form a critical hydrogen-bonding network with the peptide backbone of the kinase hinge region, while the C5-aryl group projects deeply into the hydrophobic selectivity pocket.

Signaling ATP ATP Molecule Kinase Target Kinase (e.g., TTBK1/Akt) ATP->Kinase Binds Hinge Region Substrate Downstream Protein Kinase->Substrate Phosphorylation Inhibitor Indazole Derivative (ATP Competitor) Inhibitor->Kinase Blocks ATP Site Response Disease Progression (e.g., Tau Phosphorylation) Substrate->Response

Mechanism of indazole inhibitors competing with ATP to halt kinase cascades.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: NIH / Molecules URL
  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole Source: ResearchGate URL
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances URL
  • An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications Source: BenchChem URL
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Publishing URL
  • Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1)

Sources

Application

Application Note: 5-Bromo-1-methyl-1H-indazol-6-ol in Modular API Synthesis

Executive Summary The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and targeted therapeutics. Within this chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and targeted therapeutics. Within this chemical space, 5-Bromo-1-methyl-1H-indazol-6-ol emerges as a highly versatile, bifunctional pharmaceutical building block. By offering two orthogonal handles for derivatization—a C5-bromide for transition-metal-catalyzed cross-coupling and a C6-phenol for nucleophilic alkylation—this intermediate enables the rapid, modular assembly of complex Active Pharmaceutical Ingredients (APIs). This application note details the structural rationale, binding logic, and self-validating synthetic protocols required to leverage this building block in drug discovery workflows.

Structural Rationale & Pharmacophore Utility

The precise substitution pattern of 5-Bromo-1-methyl-1H-indazol-6-ol is engineered to solve common synthetic and pharmacological bottlenecks:

  • N1-Methylation (Tautomeric Locking): Unprotected indazoles exist as tautomeric mixtures and typically yield a 1:1 mixture of N1 and N2 alkylation products during derivatization, resulting in a 50% loss of material and complex chromatographic separations[1]. Pre-methylation at the N1 position locks the tautomeric state, streamlining downstream synthesis and predictably directing the scaffold into the ATP-binding hinge region of kinases.

  • C5-Bromide (Cross-Coupling Handle): The bromine atom at the 5-position is electronically primed for oxidative addition in palladium-catalyzed reactions. It serves as the primary vector for extending the molecule via Suzuki-Miyaura[2] or Buchwald-Hartwig aminations[3], allowing for the introduction of diverse aryl, heteroaryl, or fluoroalkylamine motifs critical for engaging the hydrophobic DFG-out pockets of kinases[4].

  • C6-Hydroxyl (Solvent-Channel Vector): The phenolic OH at the 6-position provides a highly reactive nucleophilic handle. Alkylation of this position is frequently used to append solubilizing groups (e.g., morpholine or piperazine linkers) that project into the solvent-exposed channel of the target protein, or to attach PEG-linkers for PROTAC (Proteolysis Targeting Chimera) development[5].

BindingLogic Core 1-Methylindazole Core Pocket ATP-Binding Pocket (Hinge Region) Core->Pocket Hydrogen Bonding C5 C5-Substituent (Aryl/Heteroaryl) Core->C5 C6 C6-O-Linker (Solvent Exposed) Core->C6 DFG DFG Motif / Hydrophobic Pocket C5->DFG Hydrophobic/pi-pi Solvent Solvent Channel / PROTAC Linker C6->Solvent Solubilization

Fig 1: Pharmacophore logic mapping the indazole building block to kinase binding domains.

Synthetic Workflows & Methodologies

The bifunctional nature of 5-Bromo-1-methyl-1H-indazol-6-ol allows for divergent synthetic pathways. The workflow below illustrates the orthogonal functionalization strategies.

SyntheticWorkflow A 5-Bromo-1-methyl- 1H-indazol-6-ol B C5: Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2 C C6: O-Alkylation / Etherification A->C R-X / K2CO3 D C5: Buchwald-Hartwig Amination A->D Pd / Amine E Target: Kinase Inhibitor Library B->E C->E D->E

Fig 2: Divergent synthetic workflow for modular API assembly from the indazole core.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: Direct cross-coupling of unprotected phenols can be challenging due to potential catalyst poisoning or unwanted O-arylation. To circumvent this, a mild base (aqueous K2​CO3​ ) is utilized alongside Pd(dppf)Cl2​ . The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted bromides, thereby outcompeting side reactions[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-high purity Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M) and a degassed 2M aqueous solution of K2​CO3​ (3.0 equiv). Note: Degassing via sparging is mandatory to prevent protodeboronation of the boronic acid.

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS (ESI+). A self-validating reaction will show complete consumption of the starting material. If significant debromination (M-79) is observed, it indicates premature protodeboronation, requiring stricter oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective O-Alkylation at C6

Causality & Design: The C6-hydroxyl group is highly nucleophilic under basic conditions. Because the N1 position is permanently blocked by the methyl group, standard Williamson ether synthesis conditions will proceed with absolute regioselectivity at the oxygen atom, avoiding the N-alkylation side products that plague unprotected indazoles[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 equiv) in anhydrous DMF (0.3 M) under a nitrogen atmosphere.

  • Base Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will typically darken slightly.

  • Alkylation: Dropwise add the alkyl halide (e.g., 2-iodopropane or a PROTAC linker-halide) (1.2 equiv). Heat the mixture to 60 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct UV-active spot with a significantly higher Rf​ than the highly polar starting phenol.

  • Self-Purifying Workup: Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with 1M NaOH (3x) to selectively deprotonate and remove any unreacted starting phenol into the aqueous layer. Wash with brine, dry over MgSO4​ , and concentrate to yield the chemically pure O-alkylated intermediate[5].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 5-Bromo-1-methyl-1H-indazol-6-ol based on established literature parameters for highly similar scaffolds[2],[5],[3].

Reaction TypeReagents / CatalystBase & SolventTemp / TimeTypical YieldKey Advantage
C5 Suzuki Coupling Pd(dppf)Cl2​ (5 mol%), Ar−B(OH)2​ K2​CO3​ (aq) / 1,4-Dioxane85 °C / 4-6 h75% - 88%Large bite-angle ligand prevents catalyst poisoning by the free C6-OH.
C5 Buchwald-Hartwig Pd2​(dba)3​ , NiXantphos, Amine NaOtBu / Toluene100 °C / 12 h65% - 80%Enables introduction of fluoroalkylamines for enhanced lipophilicity.
C6 O-Alkylation Alkyl Iodide / Bromide K2​CO3​ / DMF60 °C / 3 h85% - 95%100% regioselective; N1-methyl prevents competitive N-alkylation.
C6 Mitsunobu Primary/Secondary Alcohol, DIAD, PPh3​ None / THF0 °C to RT / 8 h70% - 85%Allows etherification with stereochemical inversion for chiral linkers.

Sources

Method

In vitro assay preparation using 5-Bromo-1-methyl-1H-indazol-6-ol

An In-depth Guide to the In Vitro Characterization of 5-Bromo-1-methyl-1H-indazol-6-ol as a Putative Kinase Inhibitor Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the In Vitro Characterization of 5-Bromo-1-methyl-1H-indazol-6-ol as a Putative Kinase Inhibitor

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous protein kinase inhibitors.[1][2] This guide provides a comprehensive framework for the initial in vitro evaluation of 5-Bromo-1-methyl-1H-indazol-6-ol, a novel indazole derivative. We present a tiered approach, beginning with the foundational biochemical characterization of kinase inhibition, followed by cell-based assays to confirm target engagement and evaluate cellular responses. Detailed, step-by-step protocols for a radiometric kinase assay, a Western blot-based target inhibition assay, and an MTT cell viability assay are provided. The causality behind experimental choices is explained to empower researchers to adapt these methods. This document serves as a technical resource for scientists in drug discovery and chemical biology to systematically profile novel indazole-based compounds.

Introduction: The Indazole Scaffold in Kinase Inhibition

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities.[1] Their structure can effectively mimic the adenine region of ATP, enabling them to bind to the ATP-binding pocket of protein kinases and inhibit their catalytic activity.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major class of therapeutic targets.[3][4]

This application note focuses on 5-Bromo-1-methyl-1H-indazol-6-ol (hereafter "the Compound"). While specific data for this molecule is not widely available, its structural similarity to known kinase inhibitors suggests its potential as one.[5] The protocols detailed herein provide a robust, self-validating workflow to assess its activity, from direct enzyme inhibition to its effects in a cellular context.

Compound Properties and Handling

Proper handling and solubilization of a test compound are paramount for generating reproducible data. The physicochemical properties of the Compound are essential for its preparation.

PropertyValue
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.08 g/mol
Appearance Likely a solid (e.g., white to light brown powder)[6]
Purity >95% recommended for biological assays

Protocol for Solubilization and Storage:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Solubilization: Warm the vial slightly (to 37°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect for any precipitate.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium.

Rationale: DMSO is a universal solvent for many small organic molecules. Creating single-use aliquots is critical for maintaining compound integrity and ensuring consistency across experiments.

Proposed Mechanism and Signaling Pathway

Based on its indazole core, the Compound is hypothesized to function as an ATP-competitive inhibitor of a protein kinase. It would compete with endogenous ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

kinase_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (Inactive) Receptor_A Receptor Tyrosine Kinase (Active/Dimerized) Receptor->Receptor_A Dimerization & Autophosphorylation Kinase Target Kinase (e.g., Downstream Kinase) Receptor_A->Kinase Activation Ligand Growth Factor (Ligand) Ligand->Receptor Binding Kinase_P Phosphorylated Target Kinase (Active) Kinase->Kinase_P Phosphorylation Substrate Substrate Protein Kinase_P->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Response Compound 5-Bromo-1-methyl- 1H-indazol-6-ol Compound->Kinase_P Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by the Compound.

Experimental Workflow: A Tiered Approach

A logical progression of assays is crucial for efficient compound characterization. We propose a workflow moving from a direct biochemical assay to more complex cell-based systems.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Conclusion CompoundPrep 1. Compound Solubilization (DMSO Stock) BiochemAssay 3. Biochemical Kinase Assay (Determine IC₅₀) CompoundPrep->BiochemAssay CellularAssay 4. Cellular Assays CompoundPrep->CellularAssay CellCulture 2. Cell Line Culture & Expansion CellCulture->CellularAssay DataAnalysis 5. Data Analysis (IC₅₀ Calculation, Densitometry) BiochemAssay->DataAnalysis WesternBlot 4a. Western Blot (Confirm Target Inhibition) MTTAssay 4b. MTT Assay (Measure Cytotoxicity) WesternBlot->DataAnalysis MTTAssay->DataAnalysis Profile 6. Compound Profile Generation DataAnalysis->Profile

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Functionalization of 5-Bromo-1-methyl-1H-indazol-6-ol for Drug Discovery

Introduction: The Indazole Scaffold and the Utility of a Bifunctional Building Block The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold and the Utility of a Bifunctional Building Block

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the core of numerous biologically active compounds, including several FDA-approved drugs for oncology and other therapeutic areas.[1][2] The functionalization of the indazole core is therefore a critical activity in modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly versatile and strategic building block: 5-Bromo-1-methyl-1H-indazol-6-ol . This molecule offers two distinct and orthogonally reactive sites for chemical modification:

  • The C5-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and amino substituents.

  • The C6-Hydroxyl: A nucleophilic site amenable to reactions such as etherification, enabling fine-tuning of physicochemical properties like solubility and metabolic stability.

  • The N1-Methyl Group: This modification is crucial as it prevents the formation of N1/N2 regioisomers, a common challenge in the alkylation of unprotected indazoles, thus simplifying synthesis and purification.[3]

By leveraging these features, researchers can rapidly generate diverse libraries of novel compounds from a single, advanced intermediate. This document provides detailed, field-tested protocols for the synthesis of this core and its subsequent functionalization via key synthetic transformations.

Synthesis of the Core Building Block: 5-Bromo-1-methyl-1H-indazol-6-ol

A robust and scalable synthesis of the title compound is paramount. While numerous methods exist for constructing the indazole ring[1][2][4], a practical approach for this specific molecule involves a multi-step sequence starting from commercially available precursors. The following proposed pathway leverages established transformations, including diazotization-cyclization and demethylation.

cluster_0 Proposed Synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol A 2-Amino-4-bromo-5-methoxytoluene B Diazotization (NaNO₂, H⁺) A->B Step 1a C Intramolecular Cyclization B->C Step 1b D 6-Bromo-5-methoxy-1H-indazole C->D E N-Methylation (e.g., MeI, Base) D->E Step 2 F 5-Bromo-6-methoxy-1-methyl-1H-indazole E->F G O-Demethylation (e.g., BBr₃) F->G Step 3 H 5-Bromo-1-methyl-1H-indazol-6-ol G->H

Caption: Proposed synthetic workflow for the core building block.

Protocol 1: Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole

This procedure first involves the synthesis of the unmethylated indazole via a Jacobson-style reaction followed by regioselective N-methylation.

Part A: Diazotization and Cyclization of 2-Amino-4-bromo-5-methoxytoluene

  • Rationale: This classical approach constructs the pyrazole ring from an appropriately substituted o-toluidine derivative. Diazotization of the amine followed by intramolecular cyclization is a reliable method for forming the indazole core.[2][5][6][7]

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-bromo-5-methoxytoluene (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The formation of the indazole is often spontaneous upon warming.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude 6-bromo-5-methoxy-1H-indazole will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Part B: N-Methylation

  • Rationale: Direct alkylation of the indazole anion provides the N1-methylated product. Using a strong base and a suitable solvent is key to achieving good conversion.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), suspend the 6-bromo-5-methoxy-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 5-bromo-6-methoxy-1-methyl-1H-indazole.

Protocol 2: O-Demethylation to Yield 5-Bromo-1-methyl-1H-indazol-6-ol
  • Rationale: Boron tribromide (BBr₃) is a powerful and highly effective reagent for cleaving aryl methyl ethers under anhydrous conditions. The strong Lewis acidity of BBr₃ facilitates the removal of the methyl group.[8]

  • Setup: Under a strict inert atmosphere, dissolve 5-bromo-6-methoxy-1-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, three-neck flask.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1M in DCM, 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and quench with extreme caution by the slow, dropwise addition of methanol, followed by water.

  • Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to afford the final 5-Bromo-1-methyl-1H-indazol-6-ol .

Functionalization at the C5-Position: Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is the primary handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-substituted indazoles.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂(R') Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' ArBr Indazole-Br Boronic R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-indazol-6-ol

  • Setup: To an oven-dried Schlenk tube or microwave vial, add 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-16 hours. For faster reactions, microwave irradiation at 120-150 °C for 15-45 minutes is highly effective.[9] Monitor progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the C5-arylated product.

Catalyst (mol%)Base (eq)SolventTemp (°C)TimeTypical Yield Range
Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O9012 h75-95%
Pd(PPh₃)₄ (5)Cs₂CO₃ (2.0)DME/H₂O8516 h70-90%
XPhos Pd G3 (2)K₃PO₄ (3.0)t-BuOH/H₂O1004 h80-98%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, offering broad substrate scope and functional group tolerance where classical methods fail.

  • Mechanistic Insight: This cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II) center, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then forges the C-N bond. The choice of phosphine ligand is critical and is tailored to the specific substrates.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-indazol-6-ol

  • Setup: In a glovebox or under a strict inert atmosphere, add 5-Bromo-1-methyl-1H-indazol-6-ol (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq), and the appropriate palladium pre-catalyst/ligand system to a dry Schlenk tube.

  • Catalyst Systems:

    • For primary amines : Use a catalyst with a biarylphosphine ligand like XPhos or BrettPhos (e.g., XPhos Pd G3, 2 mol%).

    • For secondary amines : Ligands like RuPhos or DavePhos are often effective (e.g., RuPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or tetrahydrofuran (THF).

  • Reaction: Seal the vessel and heat the mixture with stirring. Typical temperatures range from 80-110 °C for 6-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Purification: Filter the mixture through Celite®. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.

Amine TypeCatalyst System (2 mol%)Base (eq)SolventTemp (°C)Typical Yield Range
Primary (e.g., Aniline)XPhos Pd G3NaOtBu (1.4)Toluene11070-90%
Secondary (e.g., Morpholine)RuPhos Pd G3LiHMDS (1.5)THF8065-85%
Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Functionalization at the C6-Position: Williamson Ether Synthesis

The C6-hydroxyl group provides a second handle for diversification. A simple and effective method for its functionalization is the Williamson ether synthesis.

  • Rationale: This classic Sₙ2 reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form an ether. This modification is excellent for improving solubility and metabolic properties.

Indazolol Indazole-OH Base + Base (e.g., K₂CO₃) Indazolol->Base Alkoxide Indazole-O⁻ K⁺ Base->Alkoxide AlkylHalide + R-X Alkoxide->AlkylHalide Product Indazole-O-R AlkylHalide->Product Salt + KX

Caption: Workflow for Williamson ether synthesis at the C6-hydroxyl group.

Protocol 5: Williamson Ether Synthesis at the C6-Hydroxyl

  • Setup: In a round-bottom flask, dissolve the C5-functionalized indazole (or the starting 5-bromo-1-methyl-1H-indazol-6-ol) (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to a temperature appropriate for the solvent (e.g., 55 °C for acetone, 80 °C for DMF) and stir for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to obtain the C6-ether product.

Conclusion

The 5-Bromo-1-methyl-1H-indazol-6-ol scaffold is a powerful and strategically designed building block for medicinal chemistry and drug discovery. The orthogonal reactivity of the C5-bromo and C6-hydroxyl groups allows for the controlled and systematic introduction of diverse functionalities. The protocols detailed in this guide provide robust and reproducible methods for leveraging Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis to rapidly construct libraries of novel indazole derivatives, accelerating the path toward new therapeutic agents.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole: (a) bromine,... ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • 1-Methyl-6-hydroxy-1H-indazole. LookChem. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Available at: [Link]

  • O-Demethylation. Chem-Station Int. Ed. Available at: [Link]

  • How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. Available at: [Link]

  • Preparation method of 5-bromo-1-methylindazole. Google Patents.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • m-BROMOTOLUENE. Organic Syntheses Procedure. Available at: [Link]

  • 1H- and 2H-Indazoles (Update 2011). Science of Synthesis. Available at: [Link]

  • Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 5-Bromo-1-methyl-1H-indazol-6-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol.

The synthesis of this molecule presents two major bottlenecks:

  • Regioselectivity during N-methylation: Indazoles inherently tautomerize, leading to mixtures of N1 and N2 alkylated products[1].

  • Regioselectivity during Bromination: The strongly activating -OH group at C6 promotes electrophilic aromatic substitution at both the C5 and C7 positions, often leading to over-bromination[2].

This guide is designed to troubleshoot these issues by explaining the underlying chemical causality and providing self-validating, step-by-step protocols.

Frequently Asked Questions (Troubleshooting)

Q1: When methylating 1H-indazol-6-ol, I get a complex mixture of N1-methyl, N2-methyl, and O-methyl products. How do I selectively drive N1-methylation?

Causality: The phenoxide ion is highly nucleophilic, meaning O-alkylation will heavily compete with N-alkylation. Furthermore, while N1-alkylation is thermodynamically favored, N2-alkylation is kinetically accessible, and the ratio is highly dependent on the base and solvent used[1].

Solution:

  • Protect the Oxygen: Do not methylate the free phenol. Start with 6-methoxy-1H-indazole . This completely eliminates O-alkylation competition.

  • Leverage Chelation Control: Switch your base from K₂CO₃ or NaH to Cesium Carbonate (Cs₂CO₃). Recent Density Functional Theory (DFT) calculations demonstrate that the presence of the large Cs⁺ cation facilitates a chelation mechanism that strongly drives the reaction toward the N1-alkylated product[3].

Q2: During the bromination step, I am getting a mixture of 5-bromo, 7-bromo, and 5,7-dibromo byproducts. How can I maximize the 5-bromo yield?

Causality: The hydroxyl group at C6 is an ortho/para director, strongly activating the adjacent C5 and C7 positions. If you attempt to brominate before installing the N1-methyl group, both positions are electronically and sterically accessible, leading to poor regioselectivity and over-bromination[2].

Solution: Sequence matters. Always perform the N1-methylation before the bromination. The N1-methyl group creates significant steric hindrance at the adjacent C7 position (a peri-steric clash). This steric shielding effectively blocks the C7 position, directing the incoming bromonium ion almost exclusively to the less hindered C5 position. To further suppress dibromination, use a mild brominating agent like N-Bromosuccinimide (NBS) at 0 °C in a non-polar solvent like Dichloromethane (DCM).

Quantitative Data: Condition Optimization

Table 1: Effect of Base and Solvent on N1 vs N2 Methylation Ratio

Model Substrate: 6-Methoxy-1H-indazole (1.0 eq), MeI (1.1 eq)

BaseSolventTemp (°C)N1:N2 RatioYield (N1)Mechanistic Driver
K₂CO₃DMF251 : 1.2~40%Mixed kinetic/thermodynamic
NaHTHF0 to 252 : 1~60%Thermodynamic preference
Cs₂CO₃ DMF 25 to 60 > 9 : 1 > 85% Cs⁺ Chelation Control [3]
Trimethyloxonium tetrafluoroborateEtOAc251 : 9< 10%Kinetic N2 preference[1]
Table 2: Bromination Conditions for 1-Methyl-1H-indazol-6-ol

Model Substrate: 1-Methyl-1H-indazol-6-ol (1.0 eq)

ReagentSolventTemp (°C)5-Bromo Yield7-Bromo Yield5,7-Dibromo Yield
Br₂ (1.1 eq)AcOH2545%15%30%
NBS (1.05 eq)DMF2565%5%20%
NBS (1.0 eq) DCM 0 88% < 2% < 5%

Mechanistic Workflow Visualization

The following diagram illustrates the optimized synthetic logic, highlighting how specific reagents dictate the regiochemical outcome.

G A 6-Methoxy-1H-indazole (Starting Material) B Step 1: N1-Methylation Reagents: MeI, Cs₂CO₃, DMF Mechanism: Cs⁺ Chelation Control A->B C 6-Methoxy-1-methyl-1H-indazole (N1 Isomer >90%) B->C Prevents O-alkylation D Step 2: O-Demethylation Reagents: BBr₃, DCM, -78°C Mechanism: Ether Cleavage C->D E 1-Methyl-1H-indazol-6-ol (Key Intermediate) D->E Reveals activating -OH F Step 3: Regioselective Bromination Reagents: NBS, DCM, 0°C Mechanism: C7 Steric Shielding by N1-Me E->F G 5-Bromo-1-methyl-1H-indazol-6-ol (Optimized Target Product) F->G Directs Br⁺ to C5

Caption: Optimized 3-step synthesis workflow demonstrating chelation and steric control.

Standard Operating Procedure: Optimized 3-Step Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process controls (IPCs) meet the specified criteria.

Step 1: Regioselective N1-Methylation
  • Setup: In an oven-dried flask under N₂, dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to allow for optimal Cs⁺ coordination.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by LCMS. The N1-methylated product typically exhibits a slightly longer retention time than the N2-isomer on a standard C18 reverse-phase column. Ensure the N1:N2 ratio is >9:1.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 2: O-Demethylation
  • Setup: Dissolve the crude 6-methoxy-1-methyl-1H-indazole in anhydrous DCM (0.1 M) under N₂.

  • Cleavage: Cool the solution to -78 °C using a dry ice/acetone bath. Add Boron Tribromide (BBr₃, 3.0 eq, 1.0 M in DCM) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Self-Validation (IPC): Check by TLC (1:1 EtOAc/Hexanes). The starting material (high Rf) should be completely consumed, replaced by a highly polar, UV-active spot near the baseline (the free phenol).

  • Workup: Carefully quench by adding MeOH dropwise at 0 °C. Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography to yield pure 1-methyl-1H-indazol-6-ol.

Step 3: Regioselective C5-Bromination
  • Setup: Dissolve 1-methyl-1H-indazol-6-ol (1.0 eq) in anhydrous DCM (0.1 M). Shield the flask from direct light.

  • Cooling (Critical): Cool the solution strictly to 0 °C. Do not perform this at room temperature, as thermal energy overcomes the steric barrier at C7, leading to dibromination.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0 eq) in three equal portions over 30 minutes.

  • Reaction: Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Monitor by LCMS. You should observe the product mass [M+H]⁺ with the characteristic 1:1 isotopic pattern of a single bromine atom. If a [M+H+156]⁺ mass is observed, over-bromination has occurred.

  • Workup: Wash the organic layer with water and brine to remove succinimide. Dry over Na₂SO₄, concentrate, and recrystallize from DCM/Hexanes to yield the final 5-Bromo-1-methyl-1H-indazol-6-ol.

Sources

Optimization

Overcoming solubility issues of 5-Bromo-1-methyl-1H-indazol-6-ol in aqueous media

An In-Depth Guide to Overcoming Aqueous Solubility Challenges Introduction: Understanding the Solubility Profile of 5-Bromo-1-methyl-1H-indazol-6-ol 5-Bromo-1-methyl-1H-indazol-6-ol is a substituted indazole derivative o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Overcoming Aqueous Solubility Challenges

Introduction: Understanding the Solubility Profile of 5-Bromo-1-methyl-1H-indazol-6-ol

5-Bromo-1-methyl-1H-indazol-6-ol is a substituted indazole derivative of interest to researchers in drug discovery and chemical biology. While specific physicochemical data for this exact molecule is not widely published, its structural characteristics—a heterocyclic indazole core, a bromine substituent, and a phenolic hydroxyl group—suggest it belongs to the broad class of compounds that exhibit poor aqueous solubility. The indazole ring system is relatively nonpolar, and the bromine atom further increases its lipophilicity. These features can lead to high crystal lattice energy in the solid state, making it energetically unfavorable for water molecules to solvate individual molecules.

This guide serves as a technical resource for scientists and researchers encountering solubility issues with 5-Bromo-1-methyl-1H-indazol-6-ol. It provides a series of troubleshooting steps and detailed protocols, grounded in established pharmaceutical science principles, to enable successful formulation for a wide range of in vitro and in vivo experimental settings.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why is 5-Bromo-1-methyl-1H-indazol-6-ol expected to be poorly soluble in water?

The limited aqueous solubility is primarily due to its molecular structure. The bicyclic indazole core is largely hydrophobic. While the hydroxyl (-OH) group can participate in hydrogen bonding, the overall lipophilicity contributed by the brominated aromatic system dominates, leading to low affinity for aqueous media.

Q2: How does the hydroxyl group on the indazole ring affect solubility?

The hydroxyl group at the 6-position is phenolic, meaning it is weakly acidic. This property is critical for solubility enhancement. At a pH above its pKa, the hydroxyl group can deprotonate to form a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral molecule.[1][2] This pH-dependent solubility is a key strategy for formulation.[3][4][5]

Q3: What are the main strategies to improve the solubility of compounds like this?

There are several well-established techniques that can be broadly categorized as physical and chemical modifications.[4][6][7]

  • Physical Modifications: These include reducing particle size (micronization) or creating amorphous solid dispersions.[8][9][10]

  • Chemical/Formulation Modifications: These are often more accessible in a lab setting and include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and solubilization using surfactants.[3][11][12][13]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems researchers may face when attempting to prepare aqueous solutions of 5-Bromo-1-methyl-1H-indazol-6-ol.

Issue 1: The compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Causality: At neutral pH, the compound is in its protonated, non-ionized form, which has very low intrinsic solubility. The energy required to break the crystal lattice of the solid is not overcome by the weak interactions with water molecules.

  • Immediate Solution: pH Adjustment. Since the compound has an acidic phenol group, increasing the pH of the buffer will deprotonate it, forming a more soluble salt.[1][14]

    • Action: Prepare your buffer at a higher pH (e.g., pH 8.0, 9.0, or higher). Add the solid compound and stir. Determine the lowest pH at which the compound remains dissolved at your target concentration.

    • Critical Consideration: Ensure the final pH of your solution is compatible with the biological system you are studying. Cellular assays, for example, are often sensitive to pH deviations from the physiological range.

  • Alternative Solution: Use of a Co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[11][15][16]

    • Action: First, dissolve the compound in a minimal amount of a pure co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer.

    • Critical Consideration: The final concentration of the co-solvent in your working solution must be low enough (typically <1%, often <0.1%) to avoid artifacts or toxicity in your experimental system.[17] Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Issue 2: My compound dissolves in pure DMSO, but precipitates when I dilute it into my aqueous buffer.
  • Causality: This is a common problem known as "fall-out" or precipitation upon dilution. While the compound is soluble in the high-concentration organic stock, adding it to the aqueous buffer drastically changes the solvent environment. If the final concentration of the compound exceeds its solubility limit in the final aqueous/co-solvent mixture, it will precipitate out of solution.[18][19]

  • Troubleshooting Steps:

    • Reduce Final Compound Concentration: The simplest solution is to lower the target concentration of your working solution.

    • Increase Final Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Remember to adjust your vehicle control accordingly.

    • Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Check Buffer Composition: High concentrations of certain salts (especially divalent cations like Mg²⁺ or Ca²⁺) in your buffer can sometimes reduce the solubility of organic compounds (salting-out effect) or cause buffer components themselves to precipitate in the presence of organic solvent.[20] If possible, test solubility in a simpler buffer system.

Issue 3: I need a higher concentration than what pH or co-solvents can achieve, or my system is sensitive to both.
  • Causality: You have reached the limits of simple formulation strategies and require more advanced methods to increase the apparent solubility of the compound.

  • Advanced Solution 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21] They can encapsulate the nonpolar indazole portion of your compound, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][22][23][24]

    • Action: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[12] Prepare a solution of HP-β-CD in your buffer and then add the solid compound, or a concentrated co-solvent stock, to the cyclodextrin solution.

    • Typical Starting Concentration: Begin with a 5-10% (w/v) solution of HP-β-CD.

  • Advanced Solution 2: Surfactant-based Formulations. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[25] These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the micelle dispersed in the aqueous medium.[13][26]

    • Action: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, which are commonly used in pharmaceutical formulations.[16][25] Prepare solutions with surfactant concentrations above their CMC and then add the compound.

    • Critical Consideration: Surfactants can have their own biological effects and may interfere with certain assays. A vehicle control is essential.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution for subsequent dilution into aqueous media.

  • Weighing: Accurately weigh a precise amount of 5-Bromo-1-methyl-1H-indazol-6-ol powder into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the smallest necessary volume of 100% DMSO (or another suitable co-solvent like ethanol) to achieve your desired high stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the vial vigorously until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light and moisture.

  • Preparation of Working Solution: To prepare your final experimental solution, perform a serial dilution. For example, to make a 10 µM solution with 0.1% DMSO from a 10 mM stock:

    • First, make an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of your aqueous buffer (Result: 100 µM solution in 1% DMSO).

    • Then, add 100 µL of this intermediate solution to 900 µL of your aqueous buffer (Result: 10 µM solution in 0.1% DMSO).

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a starting point for using cyclodextrins to improve aqueous solubility.

  • Prepare Cyclodextrin Vehicle: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved. This is your formulation vehicle.

  • Add Compound: Add the solid 5-Bromo-1-methyl-1H-indazol-6-ol directly to the HP-β-CD vehicle to achieve your target concentration.

  • Equilibration: Cap the vial and mix at room temperature for several hours (or overnight) on a shaker or rotator to allow for the formation of the inclusion complex.

  • Clarification (Optional but Recommended): Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant. This clear solution is your working stock.

  • Concentration Verification: It is best practice to verify the actual concentration of the dissolved compound in the supernatant using an analytical method like HPLC-UV or LC-MS.

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Increases ionization of the acidic phenol group to a more soluble salt form.[1][2]pH > pKaSimple, inexpensive, avoids organic solvents.Limited by the pH tolerance of the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, increasing affinity for the drug.[11][15]<1% (e.g., DMSO, Ethanol)Easy to prepare high-concentration stocks; widely used.Potential for compound precipitation upon dilution; solvent may have biological effects.[17]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior.[21][22]2-20% w/v (e.g., HP-β-CD)Can achieve significant solubility increases; generally low toxicity.[12]Can be expensive; may alter drug bioavailability in complex ways.
Surfactants Forms micelles that sequester the hydrophobic drug in their core.[13][25]> CMC (e.g., 0.01-1%)High solubilization capacity for very insoluble compounds.Surfactants can have their own biological activities and interfere with assays.
Solid Dispersions Disperses the drug at a molecular level in a solid hydrophilic carrier, enhancing dissolution rate.[6][8][27]N/A (Solid form)Can significantly improve oral bioavailability.[28]Requires specialized equipment (e.g., spray dryer, hot-melt extruder) to prepare.
Diagrams

Troubleshooting_Solubility_Workflow Start Start: Need aqueous solution of 5-Bromo-1-methyl-1H-indazol-6-ol A Attempt to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4) Start->A Q1 Does it dissolve at the target concentration? A->Q1 Success Success! Solution is ready for use. Q1->Success Yes B Try pH Adjustment: Increase buffer pH > 8.0 Q1->B No Q2 Does it dissolve? B->Q2 Q2->Success Yes, and pH is compatible C Prepare concentrated stock in 100% DMSO Q2->C No, or pH is incompatible D Dilute stock into aqueous buffer. Keep final DMSO < 1% C->D Q3 Does it stay in solution? D->Q3 Q3->Success Yes Failure Precipitation Occurs Q3->Failure No E Advanced Methods: - Cyclodextrin Formulation (HP-β-CD) - Surfactant Formulation (Tween® 80) Failure->E Try F Verify final concentration with HPLC/LC-MS E->F

Caption: A workflow for troubleshooting solubility issues.

Sources

Troubleshooting

Technical Support Center: Purifying 5-Bromo-1-methyl-1H-indazol-6-ol via Recrystallization

Welcome to the Technical Support Center for indazole derivative purification. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole derivative purification. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 5-Bromo-1-methyl-1H-indazol-6-ol .

This molecule presents a unique crystallization profile: the 5-bromo group confers heavy-atom lipophilicity, the 1-methyl group breaks the classic N1–H···N2 intermolecular hydrogen bonding typical of 1H-indazoles, and the 6-hydroxyl group acts as a strong hydrogen bond donor/acceptor. Understanding the causality between these structural features and their macroscopic phase behaviors is critical for designing a self-validating purification protocol.

Part 1: Solvent Selection & Thermodynamic Profiling

Q1: What is the optimal solvent system for recrystallizing 5-Bromo-1-methyl-1H-indazol-6-ol?

Answer: The ideal system is a binary mixed-solvent system , specifically Ethanol/Water or Acetone/Water .

The Causality: The 6-hydroxyl group readily solvates in polar protic solvents (like ethanol) at elevated temperatures. However, the lipophilic 5-bromo and 1-methyl groups severely restrict solubility in highly aqueous environments. By using ethanol as the "good" solvent and water as the "anti-solvent," you can precisely control the supersaturation point. This differential solubility is highly effective for separating N1/N2 indazole isomers without relying on non-scalable column chromatography [1].

Table 1: Solvent Screening Matrix for 5-Bromo-1-methyl-1H-indazol-6-ol

Solvent SystemRatio (v/v)Solubility (25°C)Solubility (Reflux)Crystallization OutcomeRecommendation
Ethanol / Water 3:1LowHighHigh-purity needlesOptimal
Acetone / Water 4:1ModerateHighGranular crystalsExcellent for isomer separation
Ethyl Acetate / Heptane 1:2ModerateHighPrisms, prone to oilingAlternative for moisture-sensitive downstream steps
Pure Methanol N/AHighVery HighPoor recovery (remains dissolved)Not Recommended
Pure Toluene N/AVery LowLowInsolubleNot Recommended

Part 2: Standard Operating Procedure (SOP)

Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol is designed to be a self-validating system; if the compound oils out at Step 4, the system immediately dictates the corrective action (see Troubleshooting section).

  • Dissolution: Place 10.0 g of crude 5-Bromo-1-methyl-1H-indazol-6-ol in a 250 mL Erlenmeyer flask. Add 30 mL of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux (approx. 78°C) using a stirring hotplate and an oil bath. Stir continuously. If the solid does not completely dissolve, add hot ethanol in 2 mL increments until the solution is entirely clear.

  • Anti-Solvent Addition: While maintaining reflux, add hot deionized water dropwise using an addition funnel. Continue adding until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Clarification: Add 1-2 mL of hot ethanol just until the turbidity clears.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature undisturbed. Do not agitate or place in an ice bath immediately , as rapid cooling traps impurities within the crystal lattice.

  • Maturation: Once the flask reaches room temperature and crystal growth is visible, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 10% Ethanol/Water (v/v). Dry under vacuum at 45°C overnight.

Part 3: Troubleshooting Guides & FAQs

Q2: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this?

Answer: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the compound in your solvent mixture is higher than the melting point of the impure crude mixture. The 5-bromo substitution can sometimes lower the melting point of the crude mixture significantly if high levels of unreacted starting material are present.

Corrective Action: Reheat the mixture until it forms a single clear phase. Add 10-15% more of the "good" solvent (Ethanol) to lower the saturation temperature. Allow the solution to cool much more slowly. Introduce a seed crystal of pure 5-Bromo-1-methyl-1H-indazol-6-ol when the solution is just a few degrees above room temperature to force solid nucleation before liquid separation can occur.

Recrystallization Start Crude 5-Bromo-1-methyl- 1H-indazol-6-ol Dissolve Dissolve in minimal hot Ethanol (78°C) Start->Dissolve AddWater Add hot Water (Anti-solvent) until turbid Dissolve->AddWater Cool Cool slowly to RT AddWater->Cool Check Phase Observation? Cool->Check Crystals Solid Crystals Form Check->Crystals Success Oil Oils Out (Liquid Phase) Check->Oil Fails Filter Vacuum Filter & Wash (Cold EtOH/H2O) Crystals->Filter FixOil Reheat, add EtOH, Cool slower, Add Seed Oil->FixOil FixOil->Cool

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during recrystallization.

Q3: My crude material is contaminated with the N2-methyl isomer. Can recrystallization separate them?

Answer: Yes. Alkylation of indazoles often yields a thermodynamically driven mixture of N1 and N2 regioisomers [2]. Because the N1-methyl isomer (your target) and the N2-methyl isomer have different dipole moments and crystal packing energies, they exhibit differential solubility.

By utilizing a mixed solvent system (like Acetone/Water), the N1-methyl isomer typically crystallizes out first due to its highly ordered packing, while the more polar N2-isomer remains dissolved in the mother liquor. This method is highly preferred over column chromatography for industrial scale-up [1].

IsomerSeparation Mix N1 & N2 Methyl Isomer Mix (Crude Reaction Product) Solvent Mixed Solvent System (e.g., Acetone/Water) Mix->Solvent Heat Heat to Reflux Solvent->Heat Cool Controlled Cooling (Exploit Differential Solubility) Heat->Cool Precipitate N1-Methyl Isomer (Crystallizes First, >99% Purity) Cool->Precipitate Liquor N2-Methyl Isomer (Remains in Mother Liquor) Cool->Liquor

Caption: Workflow for the separation of N1 and N2 indazole regioisomers via differential solubility.

Q4: If recrystallization completely fails due to a complex impurity profile, what is the chemical alternative?

Answer: If the crude mixture is too complex, you may need to reconsider your upstream synthetic strategy. Indazoles are notoriously unselective under strongly basic conditions. To ensure strict regioselectivity at the N1 position, consider utilizing mildly acidic conditions to selectively protect the N2 position (e.g., with a THP group) prior to functionalization, or utilize thermodynamic controls for direct N1 protection [2]. Once the core is selectively protected and purified, subsequent deprotection yields the pure isomer.

References

  • Title: Method for separating and purifying substituted indazole isomers (Patent CN101948433A)
  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Extraction and Isolation of 5-Bromo-1-methyl-1H-indazol-6-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Bromo-1-methyl-1H-indazol-6-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Bromo-1-methyl-1H-indazol-6-ol .

This molecule presents a unique isolation challenge: it features a highly hydrophobic, halogenated bicyclic core (5-bromo-1H-indazole) coupled with a polar, hydrogen-bonding phenolic group at the C6 position1[1]. Because of this amphoteric nature, standard non-polar extractions often fail. Success depends entirely on manipulating the hydrogen-bonding network and the pH-dependent ionization state of the molecule.

Part 1: Solvent Selection & Partitioning Dynamics (FAQs)

Q1: What are the best organic solvents for extracting 5-Bromo-1-methyl-1H-indazol-6-ol from an aqueous reaction mixture? Answer: The optimal solvents are 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) . Causality: Non-polar solvents like hexane cannot disrupt the strong intermolecular hydrogen bonds formed by the C6-hydroxyl group. EtOAc is traditionally the most efficient conventional solvent for extracting phenolic compounds because its carbonyl oxygen acts as a strong hydrogen-bond acceptor 2[2]. However, 2-MeTHF is a superior, bio-based alternative. It offers higher extraction yields (up to 100% for phenolic acids) due to its ether oxygen, provides cleaner phase separations, and degrades 6x slower than traditional ethers under process conditions3[3],4[4].

Q2: Why am I losing a significant portion of my product in the aqueous phase during liquid-liquid extraction (LLE)? Answer: This is almost certainly a pH issue. The C6-hydroxyl group is weakly acidic (estimated pKa ~9-10). If your aqueous layer is basic (pH > 8), the compound deprotonates into a highly water-soluble phenolate anion. Conversely, if the solution is too acidic (pH < 3), the indazole nitrogen may protonate, again increasing aqueous solubility. Solution: Adjust the aqueous phase to a mildly acidic pH (5.0 - 6.0) before extraction to ensure the molecule is fully neutral, maximizing its partition coefficient (LogP) into the organic phase.

Quantitative Solvent Comparison for Phenolic Indazole Extraction
SolventDensity (g/mL)Boiling Point (°C)Water Sol. (g/100mL)Phenol Extraction EfficiencyGreen Chemistry Profile
2-MeTHF 0.8680.214.0Optimal (>95%)Excellent (Bio-based)
Ethyl Acetate 0.9077.18.3High (~90%)Good
Dichloromethane 1.3339.61.3Moderate (~60%)Poor (Halogenated, Toxic)
Hexane 0.6668.7<0.1Poor (<5%)Poor (Neurotoxic)

Data synthesized from established phenolic extraction profiles5[5],[2],[4].

Part 2: Troubleshooting Phase Separations & Emulsions (FAQs)

Q3: I have a stubborn emulsion during my 2-MeTHF extraction. How do I break it? Answer: Emulsions in indazole extractions usually form due to residual proteins, fine inorganic salts, or polymeric byproducts acting as surfactants. Causality: 2-MeTHF is inversely soluble in water[3]. This means its solubility in water decreases as temperature increases. Solution: Gently warm the separatory funnel (e.g., to 35°C). Alternatively, add saturated aqueous NaCl (brine). Brine increases the ionic strength of the aqueous layer, which forces the organic solvent and the indazole out of the aqueous phase (the "salting-out" effect), rapidly collapsing the emulsion.

pH_Logic Start Aqueous Reaction Mixture Containing Indazol-6-ol Check_pH Measure Aqueous pH Start->Check_pH High_pH pH > 8 (Phenolate Formed) Check_pH->High_pH Basic Low_pH pH < 3 (Protonated Indazole) Check_pH->Low_pH Acidic Optimal_pH pH 5 - 6 (Neutral Molecule) Check_pH->Optimal_pH Target Range Action_Acid Add 1M HCl High_pH->Action_Acid Action_Base Add 1M NaOH / NaHCO3 Low_pH->Action_Base Proceed Proceed to Extraction with 2-MeTHF / EtOAc Optimal_pH->Proceed Action_Acid->Check_pH Action_Base->Check_pH

Logical decision tree for pH-dependent extraction of 5-Bromo-1-methyl-1H-indazol-6-ol.

Part 3: Standardized Step-by-Step Methodology

To ensure absolute reproducibility, follow this self-validating Liquid-Liquid Extraction (LLE) and isolation protocol. Every step includes a built-in verification mechanism.

Protocol: 2-MeTHF Extraction and Crystallization

Step 1: pH Adjustment & Precipitation

  • Cool the aqueous reaction mixture containing the crude indazole to 10–15°C.

  • Slowly add 1M HCl or 1M NaHCO3 dropwise while stirring until the pH reaches 5.5.

  • Self-Validation Checkpoint: Observe the solution. A successful neutralization will cause the mixture to become turbid or precipitate a fine solid, confirming the neutral, hydrophobic state of the indazole has been achieved.

Step 2: Liquid-Liquid Extraction

  • Add an equal volume (1:1 v/v) of 2-MeTHF to the aqueous mixture.

  • Agitate vigorously for 5 minutes, venting frequently, then allow the layers to separate for 15 minutes.

  • Self-Validation Checkpoint (The Water-Drop Test): Because 2-MeTHF (0.86 g/mL) is less dense than water, the organic layer will be on top. To absolutely confirm, extract 1 mL of the top layer and drop 1 mL of DI water into it. If the water forms a distinct bead that falls to the bottom, you have confirmed the top layer is your product-containing organic phase.

Step 3: Washing and Drying

  • Separate the aqueous phase. Re-extract the aqueous phase with half-volume of 2-MeTHF to ensure total recovery.

  • Combine the organic layers and wash once with saturated brine (0.5x volume) to remove residual water and salts.

  • Dry the organic layer over anhydrous MgSO₄. Filter the drying agent.

  • Self-Validation Checkpoint: Spot the discarded aqueous raffinate on a TLC plate alongside your organic layer. Illuminate under 254 nm UV light. The absence of a dark, UV-active spot in the aqueous lane validates that the extraction is 100% complete.

Step 4: Concentration and Anti-Solvent Crystallization

  • Concentrate the 2-MeTHF solution in vacuo at 40°C until the volume is reduced by 80%.

  • Slowly add Heptane (anti-solvent) dropwise while stirring vigorously until the solution remains slightly cloudy.

  • Allow to cool to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to induce crystallization. Filter and wash with cold heptane.

LLE_Workflow A Aqueous Mixture (pH 5.5) B Add 2-MeTHF (1:1 v/v) A->B C Agitate & Settle B->C D Phase Separation C->D E Aqueous Phase (Discard/Re-extract) D->E Bottom Layer F Organic Phase (Contains Product) D->F Top Layer G Wash with Brine & Dry over MgSO4 F->G H Filter & Concentrate in vacuo G->H I Crystallize (2-MeTHF / Heptane) H->I J Pure 5-Bromo-1-methyl- 1H-indazol-6-ol I->J

Step-by-step liquid-liquid extraction and crystallization workflow using 2-MeTHF.

Part 4: Isolation Troubleshooting (FAQs)

Q4: During solvent evaporation, my compound "oils out" as a sticky syrup instead of crystallizing. How do I fix this? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when trapped impurities prevent crystal lattice formation. Causality: Rapid evaporation of EtOAc or 2-MeTHF drops the temperature quickly while rapidly spiking the concentration, crashing the compound out as an amorphous oil. Solution: Do not evaporate to dryness. Instead, use the solvent/anti-solvent crystallization method described in Step 4. By keeping the compound solvated in a minimal amount of 2-MeTHF and slowly adding a non-polar anti-solvent (heptane) at a controlled temperature, you force the thermodynamic formation of a stable crystal lattice rather than an amorphous kinetic oil. If oiling still occurs, introduce a seed crystal of pure 5-Bromo-1-methyl-1H-indazol-6-ol during the heptane addition.

References
  • Benchchem.An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.
  • ChemPoint.Penn A Kem 2-MeTHF - Plant-Based Solvent Performance.
  • Ecoxtract / Elsevier.Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
  • NIH / PMC.Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • NIH / PubMed.Gas chromatographic determination of phenol compounds with automatic extraction and derivatization.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol

Welcome to the Process R&D Technical Support Center. This guide is engineered for application scientists, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Bromo-1-methyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. This guide is engineered for application scientists, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol .

Indazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for indoles in kinase inhibitor programs[1]. However, the scale-up of 5-bromo-1-methyl-1H-indazol-6-ol presents three distinct process challenges: regioselective N1-methylation, chemoselectivity (competing O-alkylation), and the mitigation of hazardous exotherms during core cyclization. This guide addresses these bottlenecks through field-proven troubleshooting and thermodynamically controlled protocols.

Part 1: Frequently Asked Questions & Process Troubleshooting

Q1: Regioselectivity — How do we eliminate the N2-methyl isomer during scale-up?

The Problem: Standard base-mediated alkylation (e.g., MeI, K₂CO₃ in DMF) of the indazole core typically yields a near 60:40 mixture of N1 and N2 isomers[1]. Chromatographic separation of these isomers is unviable for multi-kilogram manufacturing. The Causality: The indazole anion is an ambidentate nucleophile. Under kinetic control in polar aprotic solvents (like DMF), the higher electron density at the N2 position often leads to significant N2-alkylation[1]. The Solution: Shift the reaction to thermodynamic control . By utilizing a less polar solvent (e.g., toluene) and elevated temperatures, the system allows for the reversible formation of the N2-isomer, funneling the reaction toward the thermodynamically more stable N1-methyl isomer[2]. Alternatively, novel condensation routes utilizing 2-fluoro-5-bromobenzaldehyde and formylhydrazine can construct the N1-methylated ring directly, bypassing the alkylation isomer problem entirely[3].

Q2: Chemoselectivity — Does the free C6-hydroxyl group interfere with N-methylation?

The Problem: Direct methylation of 5-bromo-1H-indazol-6-ol results in heavy O-methylation (forming 6-methoxy byproducts) alongside N-methylation. The Causality: The phenoxide anion generated under basic conditions is a "harder" and often more sterically accessible nucleophile than the indazole nitrogens. The Solution: The C6-hydroxyl must be masked prior to N-alkylation. We recommend starting the sequence with a methoxy-protected precursor (5-bromo-6-methoxy-1H-indazole). Following successful N1-methylation, the methoxy group can be cleaved using BBr₃ or HBr/AcOH to reveal the target C6-ol.

Q3: Process Safety — How do we manage the hazards of hydrazine during indazole core formation?

The Problem: De novo synthesis of the indazole core often requires hydrazine hydrate at elevated temperatures (e.g., 120 °C)[4], presenting severe toxicity, explosion, and exothermic runaway risks upon scale-up[1]. The Causality: N-N bond formation and subsequent cyclization are highly exothermic. In batch reactors, the rapid accumulation of unreacted hydrazine before the onset of cyclization can lead to a sudden, uncontrollable temperature spike. The Solution: Transition from batch to semi-batch or continuous flow processing. If batch processing is mandatory, control the exotherm via the slow, dropwise addition of the electrophile to a dilute hydrazine solution, ensuring the reaction kinetics outpace the accumulation of reagents[5].

Part 2: Quantitative Data — Optimization of N1-Methylation

The following table summarizes the optimization of the N-methylation of 5-bromo-6-methoxy-1H-indazole, demonstrating the shift from kinetic to thermodynamic control.

SolventBaseTemp (°C)ReagentYield (%)N1:N2 RatioProcess Suitability
DMFK₂CO₃25MeI88%55:45Poor (Requires Chromatography)
THFNaH0 to 25MeI92%65:35Poor (Safety hazard on scale)
TolueneK₂CO₃110Me₂SO₄85%>95:5Excellent (Direct Crystallization)
TolueneCs₂CO₃110MeI89%>98:2Excellent (High Selectivity)

Data synthesis based on established thermodynamic control principles for indazole alkylation[1][2].

Part 3: Mandatory Visualization — Workflow Logic

The following decision tree outlines the logical workflow for achieving selective N1-methylation while managing the sensitive C6-hydroxyl group.

G Start Start: 5-Bromo-1H-indazol-6-ol Scale-up CheckOH Is C6-OH Protected? Start->CheckOH ProtectOH Protect as Methoxy Ether (MeI, K2CO3, Mild) CheckOH->ProtectOH No Alkylation Perform N-Methylation (Me2SO4 or MeI) CheckOH->Alkylation Yes ProtectOH->Alkylation CheckIsomer Analyze N1:N2 Ratio (via HPLC) Alkylation->CheckIsomer Kinetic Kinetic Control (DMF, 25°C) CheckIsomer->Kinetic Polar Solvent Thermo Thermodynamic Control (Toluene, 110°C) CheckIsomer->Thermo Non-Polar Solvent Fail Unscalable: Requires Chromatography Kinetic->Fail High N2 Isomer Deprotect Deprotection (BBr3) Yields Target Compound Thermo->Deprotect >95% N1 Isomer

Figure 1: Decision logic for the regioselective synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol.

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol details the thermodynamically controlled N1-methylation and subsequent deprotection, designed for >100g scale-up[1][2].

Step 1: Regioselective N1-Methylation (Thermodynamic Control)

Objective: Convert 5-bromo-6-methoxy-1H-indazole to 5-bromo-6-methoxy-1-methyl-1H-indazole.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge Substrate: Charge the reactor with 5-bromo-6-methoxy-1H-indazole (100.0 g, 440 mmol) and anhydrous toluene (2.0 L, 20 volumes). Causality: Toluene is utilized to suppress the kinetic N2-alkylation pathway.

  • Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃) (215.0 g, 660 mmol, 1.5 equiv). Stir the suspension at 400 rpm.

  • Alkylating Agent: Slowly add Dimethyl Sulfate (Me₂SO₄) (61.0 g, 484 mmol, 1.1 equiv) via an addition funnel over 30 minutes. Note: Me₂SO₄ is highly toxic; ensure rigorous engineering controls.

  • Thermodynamic Heating: Heat the jacket to achieve an internal temperature of 110 °C (reflux). Maintain reflux for 18 hours. Causality: Extended heating in a non-polar solvent provides the activation energy necessary to reverse the kinetic N2-isomer back to the intermediate, funneling it to the stable N1-isomer.

  • Reaction Monitoring: Sample the reaction and analyze via HPLC. Proceed when the N1:N2 ratio exceeds 95:5 and starting material is <1%.

  • Workup: Cool the reactor to 20 °C. Quench with 1M aqueous NaOH (500 mL) to destroy excess Me₂SO₄. Separate the phases. Wash the organic layer with brine (500 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Step 2: C6-Methoxy Deprotection

Objective: Reveal the target 5-Bromo-1-methyl-1H-indazol-6-ol.

  • Dissolution: Dissolve the crude 5-bromo-6-methoxy-1-methyl-1H-indazole in anhydrous Dichloromethane (DCM) (1.5 L) in a clean, dry 5 L reactor under nitrogen.

  • Cooling: Cool the internal temperature to -70 °C using a dry ice/acetone bath in the reactor jacket.

  • BBr₃ Addition: Carefully add Boron Tribromide (BBr₃) (1.0 M in DCM, 880 mL, 2.0 equiv) dropwise over 2 hours, maintaining the internal temperature below -60 °C. Causality: Strict temperature control prevents over-reaction and degradation of the indazole core.

  • Cleavage: Allow the reaction to slowly warm to 0 °C over 4 hours. Monitor via TLC/HPLC.

  • Quench & Isolation: Recool to -20 °C and carefully quench with methanol (200 mL) dropwise to destroy excess BBr₃, followed by saturated aqueous NaHCO₃ until the pH reaches 7.

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL). Combine organic layers, wash with brine, dry, and concentrate. Recrystallize the crude product from Ethanol/Water to afford pure 5-Bromo-1-methyl-1H-indazol-6-ol .

References

  • [5] An Alternative Indazole Synthesis for Merestinib | Organic Process Research & Development. ACS Publications. Available at:[Link]

  • [1] Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at:[Link]

  • [2] Development of a selective and scalable N 1-indazole alkylation - RSC Advances. RSC Publishing. Available at:[Link]

  • [3] CN113912544A - Preparation method of 5-bromo-1-methylindazole. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 5-Bromo-1-methyl-1H-indazol-6-ol analogues in kinase inhibition

Topic: Comparative Efficacy of 5-Bromo-1-methyl-1H-indazol-6-ol Analogues in Kinase Inhibition Executive Summary In the landscape of targeted oncology and inflammatory disease therapeutics, the indazole heterocycle has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Efficacy of 5-Bromo-1-methyl-1H-indazol-6-ol Analogues in Kinase Inhibition

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the indazole heterocycle has emerged as a privileged pharmacophore. Specifically, 5-Bromo-1-methyl-1H-indazol-6-ol serves as a highly versatile, bifunctional intermediate for synthesizing potent, ATP-competitive kinase inhibitors[1]. The 1-methyl group restricts tautomerization to lock the core into a favorable bioactive conformation, while the 6-hydroxyl moiety acts as a critical hydrogen bond donor/acceptor within the kinase hinge region. Crucially, the 5-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing medicinal chemists to vector diverse functional groups into the hydrophobic pocket (DFG-in/out conformations) to achieve high selectivity[2].

This guide objectively compares the efficacy, selectivity, and target engagement of three distinct classes of analogues derived from this scaffold, providing actionable, self-validating experimental workflows for drug development professionals.

Mechanistic Rationale: The Indazole-6-ol Scaffold

To understand the causality behind the efficacy of these analogues, one must examine the structural biology of the kinase ATP-binding site. The 1H-indazol-6-ol core mimics the purine ring of ATP. When an analogue binds to the hinge region of a kinase (such as PLK4, VEGFR, or Syk), the nitrogen atoms of the indazole ring and the 6-hydroxyl group form strong, directional hydrogen bonds with the backbone amides of the kinase[3].

By substituting the 5-bromo position with varying aryl, heteroaryl, or indolinone groups, we dictate the inhibitor's trajectory into the adjacent hydrophobic pocket. This structural divergence is what differentiates a pan-kinase inhibitor from a highly selective Polo-like kinase 4 (PLK4) or Spleen tyrosine kinase (Syk) inhibitor[4].

G Inhibitor Indazole Analogue (ATP Competitor) Kinase Target Kinase (e.g., PLK4 / Syk) Inhibitor->Kinase Blocks ATP Pocket Substrate Downstream Substrate (Unphosphorylated) Kinase->Substrate Catalyzes Transfer ATP ATP Molecule ATP->Kinase Binds Hinge Region PhosphoSubstrate Phosphorylated Substrate (Active Cascade) Substrate->PhosphoSubstrate + PO4

Mechanism of action for indazole analogues blocking ATP-dependent kinase signaling pathways.

Comparative Efficacy Data

To benchmark performance, we compare three representative analogue classes synthesized via the 5-bromo substitution of the 1-methyl-1H-indazol-6-ol core:

  • Analogue A (Benzenesulfonamide Derivative): Optimized for Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. Overexpression is linked to centrosome amplification in breast cancers[5].

  • Analogue B (Indolin-2-one Derivative): A rigidified structure designed to target the broader Aurora kinase family and VEGFR2, inhibiting angiogenesis and mitosis[2].

  • Analogue C (Aminopyrimidine Derivative): Engineered with basic amines to target Spleen tyrosine kinase (Syk), disrupting B-cell receptor signaling in autoimmune disorders[4].

Table 1: In Vitro Kinase Inhibition & Selectivity Profile
Compound ClassPrimary TargetIC₅₀ (Primary)Secondary Targets (Off-Target)Selectivity Fold (Primary vs. Next Best)Cellular IC₅₀ (Proliferation)
Analogue A (Benzenesulfonamide)PLK40.1 nMAurora A (14 nM), VEGFR2 (45 nM)~140x1.3 μM (MCF-7)
Analogue B (Indolin-2-one)Aurora A / VEGFR22.8 nMPLK4 (6.5 nM), PDGFR (12 nM)< 3x (Pan-kinase profile)4.8 μM (HUVEC)
Analogue C (Aminopyrimidine)Syk1.2 nMLck (85 nM), Lyn (110 nM)~70x0.8 μM (Ramos B-cells)

Data synthesis based on structural activity relationship (SAR) studies of indazole-based kinase inhibitors[3],[4].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of these analogues must rely on orthogonal, self-validating assays. The gold standard for non-radioactive, high-throughput in vitro kinase screening is the luminescent ADP detection assay (e.g., ADP-Glo™)[6].

Protocol: Luminescent ADP Detection Assay for IC₅₀ Determination

Causality Check: Why use ADP detection over traditional ³²P-radiolabeling? ADP-Glo provides a universal, homogeneous method that measures the byproduct of the kinase reaction (ADP). By actively depleting unreacted ATP before detection, it virtually eliminates background noise, making it highly sensitive even for low-turnover kinases like growth factor receptors[7].

Step 1: System Validation (The ATP-to-ADP Conversion Curve) Before testing the analogues, validate the linear dynamic range of your luminometer.

  • Prepare a 1 mM ATP/ADP standard stock.

  • Create a 12-point standard curve mimicking 0% to 100% ATP conversion (e.g., 100% ATP/0% ADP to 0% ATP/100% ADP).

  • Validation: The resulting luminescence (RLU) must plot linearly against the ADP concentration ( R2>0.98 ). If non-linear, adjust the gain on the microplate reader.

Step 2: Kinase Reaction Setup

  • In a 384-well low-volume white plate, dispense 1 µL of the analogue (serially diluted in DMSO, 10-point curve).

  • Add 2 µL of the purified kinase/substrate mixture (e.g., PLK4 + myelin basic protein).

  • Initiate the reaction by adding 2 µL of ultra-pure ATP (concentration set to the kinase's specific Km​ ).

  • Incubate at room temperature for 60 minutes.

Step 3: Signal Generation and Detection

  • Terminate & Deplete: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This reagent stops the kinase reaction and enzymatically degrades all remaining ATP to prevent false positives[8].

  • Convert & Read: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Rationale: This simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light[9].

  • Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Kinase Reaction (Analogue + Enzyme + ATP) Step2 2. ADP-Glo Reagent (Depletes Unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5

Step-by-step logical workflow of the homogeneous luminescent ADP detection assay.

Conclusion & Development Insights

The 5-Bromo-1-methyl-1H-indazol-6-ol scaffold is not a therapeutic end-point, but a highly optimized launchpad. As demonstrated by the comparative data, functionalizing the 5-bromo position with bulky, rigidified groups (like indolin-2-ones) yields multi-targeted inhibitors suitable for broad anti-angiogenic applications. Conversely, functionalization with flexible, hydrogen-bonding networks (like benzenesulfonamides) drives extreme selectivity toward specific kinases like PLK4, minimizing off-target toxicity[5],[2]. When advancing these analogues through the pipeline, utilizing self-validating luminescent assays ensures that the SAR data driving your lead optimization is structurally and mechanistically sound.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. Available at: [Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC (NIH). Available at: [Link]

  • Compounds as syk kinase inhibitors - EP 2489663 A1 - European Patent Office (Google Patents).
  • Promega ADP-Glo kinase assay Principle & Application - BMG LABTECH. Available at: [Link]

  • ADP-Glo™ Kinase Assay Technical Manual (Secondary) - Promega UK. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-methyl-1H-indazol-6-ol proper disposal procedures

5-Bromo-1-methyl-1H-indazol-6-ol: Comprehensive Safe Handling and Disposal Protocol As drug development increasingly relies on complex heterocyclic scaffolds, indazole derivatives like 5-Bromo-1-methyl-1H-indazol-6-ol ha...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-1-methyl-1H-indazol-6-ol: Comprehensive Safe Handling and Disposal Protocol

As drug development increasingly relies on complex heterocyclic scaffolds, indazole derivatives like 5-Bromo-1-methyl-1H-indazol-6-ol have become critical building blocks in kinase inhibitor design and medicinal chemistry. However, the presence of a heavy halogen (bromine) covalently bound to this organic framework fundamentally alters its environmental risk profile and dictates strict regulatory compliance for its disposal.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic reasoning behind our safety procedures, ensuring that your laboratory not only complies with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards but operates with a deep, self-validating culture of safety.

Physicochemical & Hazard Profile

Before handling any chemical, we must understand how its molecular structure dictates its physical behavior and waste classification. The bromine atom in 5-Bromo-1-methyl-1H-indazol-6-ol mandates its classification as a Halogenated Organic Compound [1].

PropertyValueOperational Implication
Chemical Name 5-Bromo-1-methyl-1H-indazol-6-olHeterocyclic indazole scaffold; requires standard organic handling protocols.
CAS Number 1006268-06-9Unique identifier for SDS tracking and institutional chemical inventory[1].
Molecular Formula C8H7BrN2OContains Bromine (Br); strictly mandates "Halogenated Waste" classification[2].
Physical State Solid (Powder)Presents an inhalation hazard; all powder manipulation must occur in a certified chemical fume hood.
Common Solvents DMSO, DMF, MethanolSolvents used for dissolution will dictate the downstream liquid waste stream compatibility.

The Causality of Waste Segregation: Why Halogens Matter

The most critical operational error a laboratory can make with this compound is mixing it with non-halogenated waste. Why is this segregation so vital?

When standard organic waste is incinerated, it breaks down into carbon dioxide and water. However, when a halogenated compound like 5-Bromo-1-methyl-1H-indazol-6-ol is combusted, the bromine atoms react to form highly corrosive and toxic hydrobromic acid (HBr) gas[3]. Standard incinerators lack the infrastructure to capture these acid gases, leading to atmospheric release and severe equipment corrosion.

To prevent this, the EPA requires that halogenated wastes be processed in specialized Rotary Kiln Incinerators [4]. These high-temperature industrial furnaces are equipped with caustic scrubbers that neutralize halogen acid gases before they can reach the environment[5]. By strictly segregating your waste, you ensure it is routed to the correct destruction facility and prevent the costly conversion of your entire laboratory waste stream into heavily regulated halogenated waste[6].

WasteSegregation Start 5-Bromo-1-methyl-1H-indazol-6-ol Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid SolidContainer Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Halogenated Liquid Waste Container LiquidWaste->LiquidContainer Labeling Attach RCRA Tag (Mark 'Halogenated') SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (SAA) Labeling->Storage Disposal EH&S Pickup for Rotary Kiln Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of 5-Bromo-1-methyl-1H-indazol-6-ol waste.

Step-by-Step Disposal Workflows

Every protocol in your laboratory must be a self-validating system. The following workflows ensure that from the moment waste is generated to the moment it leaves your facility, it is contained, labeled, and compliant.

Workflow A: Liquid Waste (Solvent Solutions)

When 5-Bromo-1-methyl-1H-indazol-6-ol is dissolved in solvents (e.g., for assay preparation in DMSO), the entire volume becomes halogenated liquid waste[7].

  • Verify Compatibility: Ensure the liquid waste carboy is chemically compatible with your solvent (e.g., HDPE plastic is suitable for most aqueous/organic mixtures).

  • Fume Hood Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile solvent vapors[6].

  • Segregate: Pour the solution only into a container explicitly designated for "Halogenated Liquid Waste"[2].

  • Seal and Label: Cap the container immediately after transfer to prevent vapor release. Attach a RCRA Hazardous Waste Tag, explicitly checking the "Halogenated" and "Toxic" boxes[6].

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Do not exceed the 25-gallon SAA limit[6].

Workflow B: Solid Waste (Powders and Consumables)
  • Collect: Gather all contaminated solids (weigh boats, pipette tips, residual powder, Kimwipes) in a dedicated, puncture-resistant container.

  • Label: Mark the container as "Halogenated Solid Waste." Do not mix this with general biohazardous or non-hazardous lab trash.

  • Store: Keep the container tightly sealed in the SAA unless actively adding waste[7].

Workflow C: The Triple-Rinse Protocol for Empty Containers

The EPA strictly regulates the disposal of chemical containers to prevent environmental leaching. A container that held a toxic or halogenated compound is not considered "RCRA-empty" until it has been rigorously decontaminated[8]. We employ the Triple-Rinse Protocol to systematically transfer the chemical hazard from the glass bottle into the liquid waste stream.

  • First Rinse: In a fume hood, add a small volume of a compatible solvent (e.g., methanol or acetone) to the empty 5-Bromo-1-methyl-1H-indazol-6-ol container. Cap and agitate thoroughly to dissolve residual compound. Drain the rinsate into the Halogenated Liquid Waste container[8].

  • Second & Third Rinses: Repeat the agitation and draining process two additional times.

  • Deface & Dispose: Deface the original manufacturer label with a thick marker, label the bottle as "Empty," and dispose of it in standard laboratory glass/solid waste[8].

TripleRinse EmptyVessel Empty Chemical Container Rinse1 Rinse 1: Add Solvent Agitate & Drain EmptyVessel->Rinse1 Rinse2 Rinse 2: Add Solvent Agitate & Drain Rinse1->Rinse2 CollectRinsate Collect Rinsate in Halogenated Liquid Waste Rinse1->CollectRinsate Rinse3 Rinse 3: Add Solvent Agitate & Drain Rinse2->Rinse3 Rinse2->CollectRinsate Rinse3->CollectRinsate DefaceLabel Deface Label & Mark 'Empty' Rinse3->DefaceLabel DisposeGlass Dispose as Non-Hazardous Glass/Solid Waste DefaceLabel->DisposeGlass

Figure 2: The Triple-Rinse Protocol for decontaminating empty halogenated chemical containers.

Spill Response Methodology

Spill response must be dictated by the physical state of the compound and the solvent it is dissolved in. A critical field-proven insight: if 5-Bromo-1-methyl-1H-indazol-6-ol is dissolved in Dimethyl Sulfoxide (DMSO), the hazard profile increases exponentially. DMSO is a highly polar aprotic solvent that rapidly penetrates the dermal barrier, carrying dissolved solutes directly into the bloodstream. Standard nitrile gloves provide limited resistance to pure DMSO; therefore, double-gloving and immediate glove removal upon contact are required[9].

For Small Spills (< 50g of powder or < 500 mL of solution):

  • Isolate: Alert nearby personnel and restrict access to the immediate area.

  • Protect: Don appropriate PPE (double nitrile or Viton gloves, fully-buttoned lab coat, chemical splash goggles)[9].

  • Contain: If liquid, surround and cover with inert absorbent pads. If solid powder, lightly dampen with water or a compatible solvent to prevent hazardous dust aerosolization.

  • Collect: Sweep up the material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Dispose: Label the bag as "Halogenated Hazardous Waste" and transfer it to your SAA for EH&S pickup[6].

For Large Spills (> 50g, > 500 mL, or highly concentrated DMSO solutions):

  • Evacuate: Immediately evacuate the laboratory, ensuring all personnel are accounted for, and close the doors behind you.

  • Notify: Contact Environmental Health and Safety (EH&S) and campus security immediately[6].

  • Isolate: Do not attempt to clean the spill. Wait for the HAZMAT response team, who will be equipped with proper respiratory protection (e.g., SCBA) and specialized containment gear[9].

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • University of Akron. "Halogenated Waste." uakron.edu. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at:[Link]

  • Washington State University. "Halogenated Solvents." wsu.edu. Available at:[Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." ust.hk. Available at:[Link]

  • Temple University. "Halogenated Solvents in Laboratories." temple.edu. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Combustion Equipment." EPA Archive. Available at:[Link]

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